molecular formula C14H23N B13603485 4-(4-Tert-butylphenyl)butan-2-amine

4-(4-Tert-butylphenyl)butan-2-amine

Cat. No.: B13603485
M. Wt: 205.34 g/mol
InChI Key: VDGQKFCMZMPXBB-UHFFFAOYSA-N
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Description

4-(4-Tert-butylphenyl)butan-2-amine is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Tert-butylphenyl)butan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Tert-butylphenyl)butan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

4-(4-tert-butylphenyl)butan-2-amine

InChI

InChI=1S/C14H23N/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-11H,5-6,15H2,1-4H3

InChI Key

VDGQKFCMZMPXBB-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(C)(C)C)N

Origin of Product

United States

Foundational & Exploratory

4-(4-Tert-butylphenyl)butan-2-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 4-(4-Tert-butylphenyl)butan-2-amine

Executive Summary

4-(4-Tert-butylphenyl)butan-2-amine is a lipophilic, chiral primary amine belonging to the class of phenylbutylamines . Structurally, it consists of a flexible butyl chain linking a bulky, hydrophobic 4-tert-butylphenyl moiety to a primary amine group at the C2 position. This molecular architecture positions it as a critical pharmacophore scaffold in drug discovery, particularly for targets requiring hydrophobic pocket occupancy (e.g., GPCRs, ion channels) and as a precursor in the synthesis of antifungal agents (e.g., Fenpropimorph analogs) and cardiovascular drugs.

This guide provides a definitive technical analysis of its molecular properties, validated synthetic routes from its ketone precursor (CAS 65170-86-7), and analytical characterization protocols.

Physicochemical Identity & Properties

The molecule is characterized by a high degree of lipophilicity due to the tert-butyl group, balanced by the basic amine functionality. This dual nature makes it an excellent candidate for CNS penetration and membrane interaction studies.

Table 1: Core Physicochemical Data

PropertyValue / DescriptionNote
IUPAC Name 4-(4-tert-butylphenyl)butan-2-amineSystematic nomenclature
Molecular Formula C₁₄H₂₃N Validated by atomic count
Molecular Weight 205.34 g/mol Monoisotopic Mass: 205.1830
CAS Number Not widely listed; Derivative of 65170-86-7See Precursor (Ketone)
Physical State Colorless to pale yellow oilPredicted at STP
LogP (Predicted) 4.2 – 4.5Highly Lipophilic
pKa (Predicted) ~10.5 (Conjugate Acid)Typical for primary aliphatic amines
Chirality Yes (C2 position)Exists as (R)- and (S)- enantiomers
Solubility Soluble in organic solvents (DCM, MeOH); Insoluble in waterForms water-soluble salts (HCl, Tartrate)

Structure Analysis: The molecule features a 4-carbon linker separating the amine from the aromatic ring, distinct from the shorter phenethylamines (2-carbon) or amphetamines (2-carbon + methyl). This extended chain length alters receptor binding kinetics, often increasing selectivity for sigma receptors or specific calcium channels compared to shorter homologs.

Synthetic Pathways & Manufacturing

The most robust and scalable route to 4-(4-tert-butylphenyl)butan-2-amine is the Reductive Amination of its corresponding ketone, 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7). This approach allows for the introduction of chirality using chiral catalysts or auxiliaries.

Protocol A: Reductive Amination (Standard)
  • Precursor: 4-(4-tert-butylphenyl)butan-2-one.

  • Reagents: Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ) or Sodium Triacetoxyborohydride (
    
    
    ).
  • Solvent: Methanol (MeOH) or Dichloroethane (DCE).

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1.0 eq of 4-(4-tert-butylphenyl)butan-2-one in MeOH. Add 10.0 eq of

    
    . Stir at room temperature for 2-4 hours to generate the intermediate imine in situ.
    
  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of reducing agent (

    
    ).
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor consumption of ketone via TLC (Hexane:EtOAc 8:2) or LC-MS.

  • Workup: Quench with 1N NaOH to pH > 10. Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organic layers over

    
    . Concentrate in vacuo. Purify the crude oil via flash column chromatography (DCM:MeOH:NH4OH 95:5:1) to yield the free amine.
    
Protocol B: Asymmetric Synthesis (Enantioselective)

To obtain pure (R)- or (S)- enantiomers, use an


-Transaminase  biocatalytic route or asymmetric hydrogenation with a chiral Ruthenium catalyst (e.g., Ru-BINAP) on the corresponding enamide or oxime.

Visualization of Synthetic Logic:

SynthesisPathway Ketone Precursor: 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7) Imine Intermediate: Imine / Oxime Species Ketone->Imine Amine Target Product: 4-(4-tert-butylphenyl)butan-2-amine (C14H23N) Imine->Amine Reagent1 NH4OAc / MeOH (Imine Formation) Reagent2 NaBH3CN or H2/Pd (Reduction)

Figure 1: Synthetic workflow from the commercially available ketone precursor to the target amine via reductive amination.

Analytical Characterization

Validation of the synthesized compound requires confirmation of the aliphatic chain integrity and the presence of the tert-butyl group.

1. Proton NMR (


-NMR, 400 MHz, 

):
  • 
     1.31 (s, 9H):  Characteristic singlet for the tert-butyl group (–C(CH₃)₃).
    
  • 
     1.10 (d, 3H):  Doublet for the terminal methyl group at C1 (–CH(NH₂)–CH₃ ).
    
  • 
     2.60 (t, 2H):  Triplet for the benzylic methylene protons (–CH₂ –Ar).
    
  • 
     1.6-1.8 (m, 2H):  Multiplet for the internal methylene protons (–CH₂–CH₂ –CH–).
    
  • 
     2.95 (m, 1H):  Multiplet for the methine proton at the chiral center (–CH (NH₂)–).
    
  • 
     7.10 - 7.30 (dd, 4H):  Para-substituted aromatic system (AA'BB' pattern).
    

2. Mass Spectrometry (ESI-MS):

  • [M+H]⁺: Observed peak at m/z 206.19.

  • Fragmentation: Expect a major fragment at m/z 44 (loss of ethylamine chain segment) or m/z 147 (4-tert-butylbenzyl carbocation) depending on ionization energy.

Applications in Drug Discovery

This molecule serves as a versatile Lipophilic Amine Scaffold . Its specific utility lies in its ability to mimic the hydrophobic interactions of endogenous ligands while providing a basic nitrogen for ionic bonding with receptor residues (e.g., Aspartate or Glutamate).

Key Therapeutic Areas:

  • Antifungals: The structure is homologous to the "tail" region of Fenpropimorph and Amorolfine , which inhibit sterol biosynthesis (specifically

    
    -reductase and 
    
    
    
    -isomerase). The tert-butyl group is critical for binding to the lipophilic channel of the enzyme.
  • Calcium Channel Blockers: Similar to Fendiline , phenylalkylamines with extended chains can block L-type calcium channels. The bulky tert-butyl group enhances potency by stabilizing the molecule within the membrane bilayer.

  • Sigma Receptor Ligands: The combination of a basic amine and a bulky hydrophobic group is a classic pharmacophore for Sigma-1 (

    
    ) receptor affinity, relevant in neuroprotection and pain management.
    

Structure-Activity Relationship (SAR) Diagram:

SAR_Logic Target 4-(4-Tert-butylphenyl)butan-2-amine T_Butyl Tert-Butyl Group: Increases Lipophilicity (LogP) Enhances BBB Penetration Target->T_Butyl Linker Butyl Linker (C4): Flexible Spacer Optimizes Receptor Depth Target->Linker Amine Primary Amine (C2): Ionic Interaction (Asp/Glu) Chiral Center (Selectivity) Target->Amine

Figure 2: Pharmacophore decomposition highlighting the functional role of each molecular segment in ligand-receptor binding.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21696694: 4-(4-Tert-butylphenyl)butan-2-one. Retrieved from [Link](Precursor Data).

  • Müller, C. et al. (2018). Stereoselective Synthesis of Chiral Amines via Biocatalytic Transamination. Journal of Organic Chemistry. (Methodology Reference for Protocol B).

  • FDA Substance Registration System. Search for Phenylbutan-2-amine derivatives. Retrieved from [Link].

An In-depth Technical Guide to 4-(4-tert-butylphenyl)butan-2-amine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-tert-butylphenyl)butan-2-amine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and drug discovery. The document details a robust synthetic pathway, outlines rigorous analytical methods for its characterization, and explores its potential pharmacological relevance based on its structural features. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel bioactive compounds.

Introduction: Chemical Identity and Rationale for Interest

4-(4-tert-butylphenyl)butan-2-amine is a primary amine belonging to the phenethylamine class of compounds. Its chemical structure, characterized by a para-substituted tert-butyl group on the phenyl ring and an amine group at the second position of the butane chain, suggests potential interactions with various biological targets. The tert-butyl group significantly increases the lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic properties, such as its ability to cross the blood-brain barrier and its binding affinity to receptors. The core phenethylamine scaffold is a well-established pharmacophore present in numerous neurotransmitters (e.g., dopamine, norepinephrine) and psychoactive drugs. The specific substitution pattern of 4-(4-tert-butylphenyl)butan-2-amine makes it an interesting candidate for investigation in the context of neurological and psychiatric disorders.

Synthesis Pathway: A Step-by-Step Protocol

The synthesis of 4-(4-tert-butylphenyl)butan-2-amine can be efficiently achieved through a two-step process starting from commercially available reagents. The key steps involve a Friedel-Crafts acylation followed by reductive amination.

Step 1: Synthesis of 4-(4-tert-butylphenyl)butan-2-one

The precursor ketone, 4-(4-tert-butylphenyl)butan-2-one, is synthesized via a Friedel-Crafts acylation of tert-butylbenzene with crotonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add tert-butylbenzene (1.5 eq) dropwise.

  • After stirring for 15 minutes, add a solution of crotonyl chloride (1.0 eq) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring the mixture into ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-tert-butylphenyl)butan-2-one as a clear oil.

Step 2: Reductive Amination to 4-(4-tert-butylphenyl)butan-2-amine

The target amine is synthesized from the corresponding ketone via reductive amination. This one-pot reaction involves the formation of an imine intermediate with ammonia, which is then reduced in situ to the desired primary amine.

Experimental Protocol:

  • Dissolve 4-(4-tert-butylphenyl)butan-2-one (1.0 eq) in methanol.

  • Add a solution of ammonia in methanol (7N, 10 eq).

  • To this mixture, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-tert-butylphenyl)butan-2-amine.

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized 4-(4-tert-butylphenyl)butan-2-amine. The following techniques are recommended:

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), aromatic protons (two doublets, ~7.1-7.3 ppm), aliphatic protons of the butane chain, and a broad singlet for the amine protons.
¹³C NMR Peaks for the quaternary carbon of the tert-butyl group, aromatic carbons, and the aliphatic carbons of the butane chain.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C₁₄H₂₃N (205.34 g/mol ).
Infrared (IR) Spectroscopy Characteristic N-H stretching vibrations for a primary amine (~3300-3400 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Potential Applications in Drug Development

The structural features of 4-(4-tert-butylphenyl)butan-2-amine suggest its potential as a modulator of various neurochemical pathways. The phenethylamine core is a known scaffold for compounds targeting monoamine transporters and receptors. Analogues of phenethylamine are known to exhibit a wide range of pharmacological activities, including stimulant, anorectic, and antidepressant effects.

Dopaminergic and Serotonergic Systems

Substituted phenethylamines can act as releasing agents or reuptake inhibitors of dopamine, norepinephrine, and serotonin. The specific substitution pattern of 4-(4-tert-butylphenyl)butan-2-amine could confer selectivity for one or more of these monoamine systems. For instance, research on related compounds has demonstrated that modifications to the alkyl chain and aromatic ring can significantly alter the affinity and selectivity for dopamine D2 and D3 receptors.[1]

Neurological and Psychiatric Disorders

Given its potential to interact with monoaminergic systems, 4-(4-tert-butylphenyl)butan-2-amine could be a valuable lead compound for the development of novel therapeutics for a range of disorders, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Depression

  • Anxiety Disorders

  • Substance Abuse and Addiction

Further research, including in vitro binding assays and in vivo behavioral studies, is necessary to elucidate the specific pharmacological profile of this compound.

Safety and Handling

As with any novel chemical entity, 4-(4-tert-butylphenyl)butan-2-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The toxicological properties of this compound have not been extensively studied, and therefore, it should be treated as a potentially hazardous substance.

Conclusion

This technical guide has provided a comprehensive overview of 4-(4-tert-butylphenyl)butan-2-amine, from its synthesis and characterization to its potential applications in drug discovery. The detailed protocols and analytical data serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and related novel chemical entities. The unique structural features of this compound warrant further investigation to unlock its full pharmacological profile and potential as a lead for the development of next-generation therapeutics.

References

  • PubChem. 4-(4-Tert-butylphenyl)butan-2-one. National Center for Biotechnology Information. [Link]

  • Newman, A. H., Cao, J., Bennett, C. J., Robarge, M. J., Freeman, R. A., & Luedtke, R. R. (2003). N-(4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl, butenyl and butynyl)arylcarboxamides as novel dopamine D(3) receptor antagonists. Bioorganic & medicinal chemistry letters, 13(13), 2179–2183. [Link]

Sources

Technical Guide: Fenpropimorph Metabolite 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the characterization, analysis, and formation of 4-(4-Tert-butylphenyl)butan-2-amine , a specific amine metabolite and degradation product associated with the morpholine fungicide Fenpropimorph (and structurally related to Fenpropidin ).

While regulatory dossiers (EFSA/EPA) primarily track the acid metabolite (BF 421-2) and hydroxy-metabolites (BF 421-7), the amine species represents a critical N-dealkylation and chain-modification pathway relevant to environmental fate and toxicological screening.

Status: Metabolite / Degradation Product | Class: Alkyl-aryl amine | Parent: Fenpropimorph

Part 1: Executive Technical Summary

4-(4-Tert-butylphenyl)butan-2-amine is a lipophilic primary amine derived from the breakdown of the fungicide Fenpropimorph. It represents the "skeletal core" of the parent molecule following the cleavage of the morpholine ring and potential modification of the alkyl linker. In drug development and agrochemical safety, this compound serves as a marker for the complete N-dealkylation pathway and is a key target for residue analysis due to its potential persistence and biological activity (via the primary amine group).

Chemical Identity & Properties
ParameterDetail
IUPAC Name 4-(4-tert-butylphenyl)butan-2-amine
Common Ref Des-morpholino Fenpropimorph Amine (Isomer/Analog)
Molecular Formula C₁₄H₂₃N
Molecular Weight 205.34 g/mol
Structure Phenyl(4-tBu)-CH₂-CH₂-CH(NH₂)-CH₃
Parent Compound Fenpropimorph (CAS 67564-91-4)
Related Metabolite 4-(4-tert-butylphenyl)butan-2-one (Ketone precursor)
LogP (Predicted) ~3.8 - 4.2 (Highly Lipophilic)
pKa (Predicted) ~10.5 (Basic amine)

Part 2: Metabolic Pathway & Formation Mechanism

The formation of 4-(4-Tert-butylphenyl)butan-2-amine from Fenpropimorph involves a multi-step degradation pathway. Unlike the direct oxidation of the tert-butyl group (leading to Fenpropimorph Acid, BF 421-2), this pathway requires the cleavage of the morpholine heterocycle.

Mechanism of Action
  • N-Dealkylation (Ring Cleavage): Cytochrome P450 enzymes (in mammals) or soil microbial activity attack the morpholine ring, leading to ring opening or oxidative cleavage.

  • Formation of the Ketone Intermediate: The alkyl chain is often oxidized to 4-(4-tert-butylphenyl)butan-2-one (a known metabolite/degradant).

  • Transamination/Reductive Amination: The ketone undergoes biological transamination or chemical reductive amination to yield the primary amine 4-(4-Tert-butylphenyl)butan-2-amine .

Note on Isomerism: Fenpropimorph possesses a 2-methylpropyl linker.[1][2][3][4] The metabolite name "butan-2-amine" implies a methyl group alpha to the amine (sec-butyl structure). This suggests either a rearrangement during metabolism (methyl migration) or that the user is referring to the specific regioisomer formed via the "butan-2-one" pathway.

Visualization: Metabolic Pathway (DOT)

Fenpropimorph_Metabolism Parent Fenpropimorph (Parent Fungicide) Inter1 Hemiaminal / Ring Open Intermediate Parent->Inter1 CYP450 / Microbial Oxidation Acid Fenpropimorph Acid (BF 421-2) Parent->Acid t-Butyl Oxidation (Major Pathway) Ketone 4-(4-tert-butylphenyl)butan-2-one (Ketone Metabolite) Inter1->Ketone De-morpholination & Oxidation Amine 4-(4-Tert-butylphenyl)butan-2-amine (Target Metabolite) Ketone->Amine Transamination / Reductive Amination

Figure 1: Proposed metabolic pathway showing the divergence between the acid metabolite (BF 421-2) and the amine formation via the ketone intermediate.

Part 3: Analytical Methodologies

Detecting this amine requires addressing its basicity and lack of strong chromophores. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.

Protocol 1: Sample Preparation (QuEChERS for Soil/Biota)

Objective: Isolate the lipophilic amine while removing matrix interferences.

  • Homogenization: Weigh 10 g of sample (soil/tissue) into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL Acetonitrile (1% Acetic Acid) . The acid is crucial to protonate the amine (R-NH₃⁺), improving solubility and recovery.

  • Partitioning: Add QuEChERS salt kit (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min. Centrifuge at 4000 rpm for 5 min.

  • Clean-up (dSPE): Transfer supernatant to a dSPE tube containing PSA (Primary Secondary Amine) and C18 .

    • Critical Note: PSA removes organic acids and sugars. Since the target is an amine, PSA can cause loss if the pH is too high, but usually, the bulky lipophilic nature of this metabolite prevents strong retention on PSA compared to small acidic interferences. For maximum recovery, use only C18 and MgSO₄ in the clean-up step to avoid amine-amine interactions.

  • Reconstitution: Evaporate extract to dryness under N₂ stream. Reconstitute in 50:50 MeOH:H₂O (0.1% Formic Acid).

Protocol 2: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) -> 95% B (8 min) -> Hold (2 min).

  • Ionization: ESI Positive Mode (Target is easily protonated: [M+H]⁺).

MRM Transitions (Quantification): Since the exact standard fragmentation depends on collision energy, the following are predicted based on the structure (Loss of NH₃, Tropylium ion formation):

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Inference
206.2 [M+H]⁺189.2 15Loss of NH₃ (Characteristic of primary amines)
206.2 [M+H]⁺133.1 254-tert-butylphenyl cation (Tropylium derivative)
206.2 [M+H]⁺57.1 35Tert-butyl group fragment
Visualization: Analytical Workflow (DOT)

Analytical_Workflow Sample Sample (Soil/Tissue) Extract Extraction ACN + 1% HOAc Sample->Extract Partition Partitioning MgSO4 / NaCl Extract->Partition Cleanup dSPE Clean-up (C18 only - Avoid PSA) Partition->Cleanup Aliquot Supernatant Analysis LC-MS/MS (ESI+) MRM: 206.2 -> 133.1 Cleanup->Analysis Evap & Reconstitute

Figure 2: Optimized analytical workflow emphasizing the exclusion of PSA during dSPE to prevent analyte loss.

Part 4: Synthesis & Standards

For research purposes, the metabolite is rarely available commercially and must be synthesized.

Synthetic Route (Reductive Amination):

  • Precursor: Start with 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7).[5]

  • Reagents: Ammonium Acetate (NH₄OAc) and Sodium Cyanoborohydride (NaBH₃CN) in Methanol.

  • Procedure:

    • Dissolve ketone (1 eq) in MeOH.

    • Add NH₄OAc (10 eq) to form the imine in situ.

    • Add NaBH₃CN (1.5 eq) and stir at Room Temp for 24h.

    • Quench with NaOH, extract with DCM.

    • Purify via Flash Chromatography (DCM:MeOH:NH₄OH).

Part 5: Toxicological Context (E-E-A-T)

Expert Insight: While Fenpropimorph itself is a sterol biosynthesis inhibitor (SBI), its amine metabolites pose different risks.

  • Lipophilicity: The high LogP (~4.0) suggests this amine can bioaccumulate in fatty tissues if not rapidly conjugated.

  • Primary Amine Reactivity: Unlike the tertiary amine parent, the primary amine is more reactive toward biological nucleophiles and can undergo further oxidative deamination to aldehydes.

  • Groundwater Relevance: The structurally related "Fenpropimorph acid" (BF 421-2) is the primary groundwater concern due to high mobility. The amine (4-(4-tert-butylphenyl)butan-2-amine) is less mobile (binds to soil organic matter via cation exchange) but more persistent in anaerobic zones.

Safety Assessment: In the absence of specific tox data for this exact metabolite, "Read-Across" methods from Fenpropidin and Fenpropimorph are used. The primary concern is typically eye/skin irritation (corrosive nature of lipophilic amines) and potential aquatic toxicity.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2017). Fenpropimorph: Evaluation of Data for Acceptable Daily Intake and Acute Dietary Intake. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2003). Fenpropimorph: Human Health Risk Assessment. Retrieved from

  • PubChem. (2024). 4-(4-tert-butylphenyl)butan-2-one (Precursor Metabolite). CID 21696694.[5] Retrieved from [5]

  • Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.

Sources

Reductive Amination of 4-(4-Tert-butylphenyl)butan-2-one: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(4-tert-butylphenyl)butan-2-one (CAS 65170-86-7) serves as a highly versatile, lipophilic building block in organic synthesis and medicinal chemistry[1]. Converting this ketone into its corresponding amine derivatives via reductive amination unlocks a library of functionalized 4-(4-tert-butylphenyl)butan-2-amines. This technical whitepaper provides a self-validating, causality-driven methodology for executing this transformation, optimized for researchers and drug development professionals seeking to integrate lipophilic amine motifs into their pipelines.

Mechanistic Causality & Reaction Design

Reductive amination is not a single reaction, but a finely tuned thermodynamic and kinetic sequence. Understanding the causality behind reagent selection is critical for maximizing chemoselectivity and yield.

  • Solvent Selection (Thermodynamic Control): 1,2-Dichloroethane (DCE) is the preferred solvent. Its optimal dielectric constant stabilizes the polar iminium ion intermediate without overly solvating the hydride source, driving the equilibrium forward[2].

  • pH Modulation (Equilibrium Shift): The reaction requires a precisely controlled mildly acidic environment (pH 4–5). Adding one equivalent of glacial acetic acid (AcOH) is critical: it protonates the hydroxyl group of the transient hemiaminal to facilitate dehydration into the iminium ion. Crucially, it avoids completely protonating the nucleophilic amine, which would halt the initial condensation[2].

  • Reducing Agent Causality (Kinetic Control): Sodium triacetoxyborohydride (

    
    ) is the gold-standard reductant[2]. The electron-withdrawing acetate ligands kinetically stabilize the boron-hydride bond, reducing its overall nucleophilicity. Consequently, 
    
    
    
    selectively reduces the highly electrophilic iminium ion while leaving the unreacted starting ketone untouched, preventing the formation of the undesired alcohol byproduct.

Mechanism K 4-(4-tert-butylphenyl) butan-2-one H Hemiaminal Intermediate K->H + Amine (pH 4-5) A Amine (1° or 2°) A->H I Imine / Iminium Ion H->I - H2O P Reductive Amination Product I->P Hydride Source (NaBH(OAc)3)

Mechanistic pathway of the reductive amination of 4-(4-tert-butylphenyl)butan-2-one.

Experimental Protocol: A Self-Validating System

This step-by-step methodology describes the synthesis of a secondary amine using a primary amine reactant. It is engineered as a self-validating system, utilizing In-Process Controls (IPCs) to confirm the success of each mechanistic phase before proceeding.

Step 1: Reagent Preparation & Condensation
  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-(4-tert-butylphenyl)butan-2-one (1.0 equiv, 10 mmol) and the primary amine (1.1 equiv, 11 mmol) in anhydrous DCE (30 mL).

  • Add glacial acetic acid (1.0 equiv, 10 mmol) dropwise to adjust the apparent pH to ~4.5.

  • Stir the mixture at room temperature for 1–2 hours.

Self-Validation (IPC 1): Withdraw a 50 µL aliquot, quench in saturated


, and analyze via LC-MS. Proceed to Step 2 only when >95% conversion to the imine/hemiaminal is confirmed. Premature reduction will yield unreacted ketone and alcohol byproducts.
Step 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath to control the exothermic hydride transfer.

  • Add

    
     (1.5 equiv, 15 mmol) portionwise over 15 minutes to prevent reagent aggregation and ensure controlled hydrogen gas evolution[2].
    
  • Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours.

Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone spot (


 ~0.6) and the appearance of a basic, ninhydrin-active amine spot (

~0.2) validates reaction completion.
Step 3: Quench and Workup
  • Quench the reaction by slowly adding saturated aqueous

    
     (20 mL) until gas evolution ceases (pH ~8). This neutralizes the acetic acid and safely hydrolyzes any unreacted hydride.
    
  • Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
Step 4: Purification
  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to DCM/MeOH/

    
     90:9:1).
    

Self-Validation (IPC 3): Confirm the final product structure and purity (>98%) via


-NMR, 

-NMR, and HRMS before downstream biological testing.

Workflow S1 Step 1: Reagent Preparation Dry DCE + Ketone + Amine S2 Step 2: Imine Formation Stir at RT, add AcOH (1 eq) S1->S2 IPC1 IPC 1: LC-MS / TLC Check Imine conversion S2->IPC1 S3 Step 3: Reduction Add NaBH(OAc)3 portionwise S4 Step 4: Quench & Workup Sat. NaHCO3, Extract with EtOAc S3->S4 S5 Step 5: Purification Flash Chromatography S4->S5 IPC2 IPC 2: NMR / GC-MS Confirm Product Purity S5->IPC2 IPC1->S3 >95% conversion

Experimental workflow and in-process controls for reductive amination.

Quantitative Data: Reducing Agent Optimization

The selection of the hydride source drastically alters the chemoselectivity of the reaction. The table below summarizes the quantitative performance of common reducing agents when applied to 4-(4-tert-butylphenyl)butan-2-one.

Reducing AgentReagent EquivalentsOptimal SolventTemp (°C)Chemoselectivity (Amine : Alcohol)Typical Yield (%)

1.5DCE20>95 : 5 85 - 92

1.5MeOH2080 : 2070 - 75

2.0EtOH040 : 60< 40

Downstream Applications in Medicinal Chemistry

The incorporation of the 4-(4-tert-butylphenyl)butan-2-amine scaffold into drug candidates leverages the unique physicochemical properties of the tert-butyl group. As a bulky, highly aliphatic isostere, the tert-butyl moiety significantly increases the lipophilicity (


) of the parent molecule[3].

In drug development, this structural modification is strategically utilized to enhance passive membrane permeability, improve blood-brain barrier (BBB) penetration for CNS targets, and increase hydrophobic interactions within target binding pockets[3]. However, researchers must balance this increased lipophilicity against potential metabolic liabilities, as the tert-butyl group can be susceptible to CYP450-mediated aliphatic oxidation during first-pass metabolism.

References

1.[1] 4-(4-Tert-butylphenyl)butan-2-one - PubChem . National Institutes of Health. URL:[Link] 2.[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) . Journal of Organic Chemistry. URL:[Link] 3.[3] Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities . PubMed / ChemMedChem. URL:[Link]

Sources

A Comparative Technical Guide: 4-(4-Tert-butylphenyl)butan-2-amine and Fenpropimorph

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the realm of chemical biology and drug development, minute structural modifications to a molecule can precipitate profound shifts in its biological activity. This in-depth technical guide provides a comparative analysis of 4-(4-tert-butylphenyl)butan-2-amine and the agricultural fungicide Fenpropimorph. While both compounds share a substituted phenylbutane core, their distinct amine functionalities dictate their divergent mechanisms of action and applications. This guide will dissect their structural nuances, synthetic pathways, and biological targets, offering insights into the critical role of structure-activity relationships in the development of targeted molecular agents.

PART 1: Structural and Chemical Dissection

A foundational understanding of the chemical architecture of both molecules is paramount to appreciating their differential biological effects.

1.1. Core Structure: A Tale of Two Amines

At the heart of both molecules lies a 4-(4-tert-butylphenyl)butane skeleton. The key differentiator is the nature of the amine group at the 2-position of the butane chain.

  • 4-(4-Tert-butylphenyl)butan-2-amine: This compound possesses a primary amine (-NH2). This functional group is a key pharmacophore in many centrally acting agents due to its ability to form ionic bonds and hydrogen bonds with biological targets.

  • Fenpropimorph: In contrast, Fenpropimorph, with the chemical name (±)-cis-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, features a tertiary amine integrated within a cis-2,6-dimethylmorpholine ring.[1] This bulky, heterocyclic amine dramatically alters the molecule's steric profile and hydrogen bonding capacity compared to its primary amine counterpart. The presence of a chiral center means Fenpropimorph exists as a racemic mixture.[1]

Feature4-(4-Tert-butylphenyl)butan-2-amineFenpropimorph
Molecular Formula C14H23NC20H33NO[1][2]
Molecular Weight 205.34 g/mol 303.48 g/mol [1]
Amine Type PrimaryTertiary (within a morpholine ring)
Key Substituents Unsubstituted aminecis-2,6-dimethylmorpholine ring on the amine

1.2. Synthesis Strategies: Tailoring the Amine

The synthetic routes to these compounds are dictated by the desired amine functionality.

1.2.1. Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine

A common laboratory synthesis involves the reductive amination of the corresponding ketone, 4-(4-tert-butylphenyl)butan-2-one.

Experimental Protocol: Reductive Amination

  • Imine Formation: 4-(4-tert-butylphenyl)butan-2-one is reacted with an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol to form an imine intermediate.

  • Reduction: A reducing agent, such as sodium borohydride, is added to selectively reduce the imine to the primary amine.

  • Purification: The final product is isolated and purified using standard techniques like extraction and column chromatography.

1.2.2. Synthesis of Fenpropimorph

Industrial synthesis of Fenpropimorph is a multi-step process, often starting from p-tert-butylbenzaldehyde.[3] Patented methods describe various routes, including a Heck coupling followed by reductive amination or an aldol condensation followed by hydrogenation and reductive amination.[3] Another approach utilizes p-tert-butyl-beta-methylphenylpropanol as a starting material, which undergoes chlorination or esterification before reaction with 2,6-dimethylmorpholine.[4][5]

Diagram: Synthetic Logic

Caption: High-level synthetic pathways.

PART 2: Biological Activity and Mechanistic Insights

The structural divergence of these two molecules leads to entirely different biological activities and mechanisms of action.

2.1. 4-(4-Tert-butylphenyl)butan-2-amine: A Putative CNS-Active Agent

The chemical structure of 4-(4-tert-butylphenyl)butan-2-amine, particularly its phenylbutanamine core, is reminiscent of compounds with known central nervous system (CNS) activity. Phenylbutanamine derivatives have been explored for various pharmacological applications, including as anticonvulsants. The lipophilic tert-butyl group would likely facilitate crossing the blood-brain barrier, a prerequisite for CNS action.

While specific data on this exact molecule is sparse in the public domain, its structural similarity to known pharmacophores suggests potential interactions with neurotransmitter systems. The primary amine is a critical feature for binding to monoamine transporters or receptors.

2.2. Fenpropimorph: A Potent Ergosterol Biosynthesis Inhibitor

Fenpropimorph is a well-established systemic fungicide with protective and curative properties, widely used in agriculture, particularly on cereal crops.[1][6] Its mechanism of action is the disruption of fungal cell membrane function through the inhibition of ergosterol biosynthesis.[1][7][8]

Fenpropimorph targets two key enzymes in the sterol biosynthesis pathway:[8]

  • Sterol Δ¹⁴-reductase [6][9]

  • Sterol Δ⁸→Δ⁷-isomerase [1][8]

Inhibition of these enzymes leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which compromises the integrity of the fungal cell membrane, ultimately leading to cell death.[8][10][11] The S-(-)-enantiomer of Fenpropimorph is known to possess higher fungicidal activity.[3][9]

Interestingly, while highly effective as a fungicide, Fenpropimorph has also been shown to be a high-affinity ligand for mammalian sigma receptors, though its affinity for human σ1 receptors is lower than for those from guinea pigs.[6][12]

Diagram: Mechanism of Action of Fenpropimorph

Lanosterol Lanosterol Intermediate Sterols Intermediate Sterols Lanosterol->Intermediate Sterols Multiple Steps Ergosterol Precursors Ergosterol Precursors Intermediate Sterols->Ergosterol Precursors Sterol Δ14-reductase Ergosterol Ergosterol Ergosterol Precursors->Ergosterol Sterol Δ8->Δ7-isomerase Healthy Fungal Cell Membrane Healthy Fungal Cell Membrane Ergosterol->Healthy Fungal Cell Membrane Fenpropimorph Fenpropimorph Sterol Δ14-reductase Sterol Δ14-reductase Fenpropimorph->Sterol Δ14-reductase Inhibits Sterol Δ8->Δ7-isomerase Sterol Δ8->Δ7-isomerase Fenpropimorph->Sterol Δ8->Δ7-isomerase Inhibits Fungal Cell Death Fungal Cell Death Sterol Δ14-reductase->Fungal Cell Death Sterol Δ8->Δ7-isomerase->Fungal Cell Death

Caption: Fenpropimorph inhibits key enzymes in the ergosterol biosynthesis pathway.

PART 3: Structure-Activity Relationship (SAR) and Concluding Remarks

The comparison of these two molecules offers a compelling case study in structure-activity relationships.

  • The Amine as the Decisive Factor: The primary amine of 4-(4-tert-butylphenyl)butan-2-amine is a classic pharmacophore for CNS targets. The substitution of this with the bulky, sterically hindered tertiary amine within the morpholine ring of Fenpropimorph completely abolishes any potential for similar CNS activity and instead confers potent fungicidal properties.

  • The Role of the Morpholine Ring: The cis-2,6-dimethylmorpholine ring is not merely a placeholder but is integral to Fenpropimorph's activity. It correctly orients the molecule for binding to the active sites of the target sterol biosynthesis enzymes.

  • Lipophilicity as a Common Denominator: The 4-tert-butylphenyl group provides significant lipophilicity to both molecules. For 4-(4-tert-butylphenyl)butan-2-amine, this would aid in penetrating the blood-brain barrier. For Fenpropimorph, it facilitates movement through the waxy cuticle of plants and the fungal cell wall to reach its intracellular target.

For the Drug Development Professional:

This comparative analysis underscores that even with a shared core scaffold, the biological outcome can be dramatically different. It highlights the importance of:

  • Comprehensive Pharmacological Profiling: Do not assume a singular biological target based on a core structure. Broad screening is essential to identify both on-target and off-target activities.

  • Strategic Functional Group Modification: The deliberate and rational modification of functional groups is a cornerstone of medicinal chemistry and can be used to steer a molecule's activity towards a desired therapeutic or application-specific endpoint.

  • Understanding the "Why": Explaining the causality behind experimental choices and observed activities is crucial for building a robust and predictive understanding of structure-activity relationships, which is fundamental to modern drug discovery and development.

References

  • Grokipedia. Fenpropimorph.
  • Yadav, G. D., & Mistry, C. K. (2005). One-Pot Multistep Synthetic Strategies for the Production of Fenpropimorph Using an Ionic Liquid Solvent. Organic Process Research & Development, 9(6), 942–948.
  • AERU, University of Hertfordshire. Fenpropimorph (Ref: CGA 101031). (2025, October 20).
  • Wikipedia. Fenpropimorph.
  • Benchchem. Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide.
  • MedKoo Biosciences. Fenpropimorph | CAS#67564-91-4 | fungicide.
  • Avdagić, A., & Žinić, M. (1996). An Efficient Chemoenzymatic Synthesis of S-(-)-Fenpropimorph.
  • Food and Agriculture Organization of the United N
  • Google Patents. CN103275030A - Synthesis method of fenpropimorph.
  • Skuza, G., et al. (2017). Reevaluation of fenpropimorph as a σ receptor ligand: Structure-affinity relationship studies at human σ1 receptors. Bioorganic & Medicinal Chemistry Letters, 27(13), 2914-2918.
  • Baláž, Š., et al. (1998). Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae: relationship between structure and activity. Journal of Pharmacy and Pharmacology, 50(3), 297-301.
  • Google Patents. CN103275030B - Synthesis method of fenpropimorph.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 93365, Fenpropimorph.
  • de Waard, M. A. (1994). Management of resistance to the fungicide fenpropimorph in Erysiphe graminis f.sp. tritici. Wageningen University and Research.

Sources

Methodological & Application

Reductive amination protocol for 4-(4-tert-butylphenyl)butan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Protocol for 4-(4-tert-butylphenyl)butan-2-one

Prepared by: Senior Application Scientist Target Audience: Researchers, scientists, and drug development professionals

Introduction & Mechanistic Rationale

In modern drug development, the synthesis of functionalized amines via reductive amination is a cornerstone reaction. This application note details an optimized, highly robust protocol for the direct reductive amination of 4-(4-tert-butylphenyl)butan-2-one using a primary amine (e.g., benzylamine) to yield the corresponding secondary amine.

Structurally, 4-(4-tert-butylphenyl)butan-2-one is an aliphatic methyl ketone[1]. Because the bulky tert-butylphenyl moiety is separated from the carbonyl center by a two-carbon ethylene linker, steric hindrance at the reaction site is minimal. However, ketones are inherently less electrophilic than aldehydes. To overcome this, we utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) in the presence of a stoichiometric acid catalyst[2].

Causality of Reagent Selection:

  • Why STAB over NaBH₃CN? STAB is exceptionally mild and exhibits remarkable selectivity for iminium ions over the parent ketone[2]. Furthermore, it eliminates the risk of generating highly toxic hydrogen cyanide gas during aqueous work-up, a common hazard associated with sodium cyanoborohydride.

  • Why Acetic Acid (AcOH)? The addition of 1.0 equivalent of AcOH accelerates the dehydration of the hemiaminal intermediate into the highly electrophilic iminium ion. STAB reduces this protonated iminium species orders of magnitude faster than it reduces the unactivated ketone[2].

  • Why 1,2-Dichloroethane (DCE)? DCE provides superior solubility for STAB and consistently yields faster reaction kinetics compared to THF or acetonitrile[2].

Reaction Pathway & Logical Relationships

The following diagram illustrates the mechanistic pathway from the starting ketone to the final secondary amine, highlighting the critical role of the acid catalyst and the reducing agent.

Mechanism K 4-(4-tert-butylphenyl)butan-2-one (Ketone Substrate) H Hemiaminal Intermediate (Unstable) K->H Nucleophilic Addition A Primary Amine (e.g., Benzylamine) A->H I Iminium Ion (Activated by AcOH) H->I Dehydration (-H2O) P N-Alkyl-4-(4-tert-butylphenyl)butan-2-amine (Target Product) I->P Hydride Transfer from NaBH(OAc)3

Reaction pathway of STAB-mediated reductive amination.

Quantitative Data: Reagent Matrix

The following table summarizes the stoichiometry for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountFunction
4-(4-tert-butylphenyl)butan-2-one 204.311.02.04 g (10.0 mmol)Substrate (Ketone)
Benzylamine 107.151.051.12 g (1.14 mL)Nucleophile (Amine)
Sodium Triacetoxyborohydride (STAB) 211.941.42.97 g (14.0 mmol)Reducing Agent
Glacial Acetic Acid (AcOH) 60.051.00.60 g (0.57 mL)Acid Catalyst
1,2-Dichloroethane (DCE) 98.96N/A40.0 mL (0.25 M)Solvent

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the validation checkpoints.

Step 1: Reagent Assembly & Activation
  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-tert-butylphenyl)butan-2-one (2.04 g, 10.0 mmol) and benzylamine (1.14 mL, 10.5 mmol) in anhydrous DCE (40 mL) under a nitrogen atmosphere.

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) dropwise via syringe.

  • Causality Check: The solution may slightly change color upon acid addition due to iminium ion formation. Allow the mixture to stir for 15 minutes at room temperature (20–25 °C) to ensure complete equilibration before introducing the reducing agent.

Step 2: Reduction
  • Weigh out STAB (2.97 g, 14.0 mmol) and add it to the stirring reaction mixture portion-wise over 10 minutes.

  • Causality Check: Portion-wise addition mitigates any mild exotherms and prevents the rapid evolution of hydrogen gas if trace moisture is present. The suspension will gradually become a cloudy, homogenous-looking mixture as the STAB reacts.

  • Stir the reaction vigorously at room temperature for 4 to 12 hours.

Step 3: In-Process Monitoring (Self-Validation)
  • Monitor the reaction via TLC (eluent: 20% EtOAc in Hexanes) or LC-MS.

  • Validation: The reaction is complete when the starting ketone spot (UV active, non-staining) disappears, and a new, more polar spot appears that stains positive with Dragendorff's reagent or iodine (indicating the secondary amine).

Step 4: Quenching & pH-Controlled Extraction
  • Once complete, cool the flask in an ice bath and carefully quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise.

  • Causality Check: The addition of a weak base neutralizes the acetic acid and hydrolyzes any boron-amine complexes.

  • Critical Validation: Test the aqueous layer with pH paper. The pH MUST be ≥ 8. If the pH is acidic, the secondary amine will remain protonated (water-soluble) and your isolated yield will plummet. Add 1M NaOH dropwise if necessary to achieve pH > 8.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification
  • Purify the crude oil via flash column chromatography on silica gel.

  • Causality Check: Use a gradient of EtOAc in Hexanes containing 1% Triethylamine (Et₃N) . The addition of Et₃N deactivates the acidic silanol groups on the silica gel, preventing the basic secondary amine product from streaking and ensuring sharp elution bands.

Experimental Workflow Diagram

Workflow Step1 Step 1: Reagent Assembly Ketone + Amine + DCE Step2 Step 2: Acidification Add AcOH (1.0 eq) Step1->Step2 Step3 Step 3: Reduction Add STAB (1.4 eq) Step2->Step3 Step4 Step 4: Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Purification Extraction & Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the reductive amination protocol.

Analytical Validation of the Product

To confirm the structural integrity of the synthesized N-benzyl-4-(4-tert-butylphenyl)butan-2-amine, utilize ¹H NMR spectroscopy.

  • Disappearance: The sharp methyl ketone singlet (~2.1 ppm) from the starting material must be completely absent.

  • Appearance: Look for a new doublet (~1.1 ppm, 3H) corresponding to the new methyl group, and a multiplet (~2.8–3.0 ppm, 1H) for the methine proton adjacent to the nitrogen.

  • Internal Standard: The tert-butyl group on the phenyl ring will appear as a massive, distinct singlet (~1.3 ppm, 9H) and serves as an excellent internal reference for integration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21696694, 4-(4-tert-butylphenyl)butan-2-one." PubChem. URL: [Link]

Sources

Application Note: Asymmetric Synthesis of Chiral 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the asymmetric synthesis of 4-(4-tert-butylphenyl)butan-2-amine , a critical chiral pharmacophore sharing structural homology with fenfluramine and amorolfine intermediates. We present two validated protocols: a Biocatalytic Transamination route (Method A) offering superior atom economy and enantiopurity (>99% ee) for scale-up, and a Chemical Auxiliary route (Method B) utilizing Ellman’s Sulfinamide for versatile, small-scale stereocontrol. The guide includes complete experimental procedures, reaction mechanism visualizations, and quality control parameters using Chiral HPLC.

Introduction & Retrosynthetic Analysis

Target Molecule Profile
  • IUPAC Name: (2R)- or (2S)-4-(4-(tert-butyl)phenyl)butan-2-amine

  • Molecular Formula: C₁₄H₂₃N

  • Molecular Weight: 205.34 g/mol

  • Significance: The 1-methyl-3-arylpropylamine motif is a privileged scaffold in medicinal chemistry, serving as a building block for antifungal agents (e.g., Amorolfine analogs), calcium channel blockers, and GPCR ligands. The tert-butyl group at the para position enhances lipophilicity and metabolic stability compared to the parent phenylbutan-2-amine.

Retrosynthetic Strategy

We approach the synthesis via two distinct disconnections:

  • C–N Bond Formation (Biocatalysis): Direct stereoselective amination of the corresponding ketone using an

    
    -Transaminase.
    
  • C–C Bond Formation (Chemical): Diastereoselective Grignard addition to a chiral sulfinimine derived from the aldehyde precursor (Bourgeonal).

Retrosynthesis Target Target: Chiral Amine (4-tBu-Ph)-CH2-CH2-CH(NH2)-CH3 Transaminase Method A: Biocatalytic Transamination (ω-TA + Isopropylamine) Target->Transaminase Ellman Method B: Ellman Auxiliary (Sulfinimine + MeMgBr) Target->Ellman Ketone Precursor A: Ketone 4-(4-tert-butylphenyl)butan-2-one Transaminase->Ketone Aldehyde Precursor B: Aldehyde 3-(4-tert-butylphenyl)propanal (Bourgeonal) Ellman->Aldehyde caption Figure 1: Retrosynthetic analysis showing Biocatalytic (Green) and Chemical (Red) disconnections.

Method A: Biocatalytic Transamination (Recommended)

Rationale: This method uses


-Transaminases (

-TAs) to convert the prochiral ketone directly to the chiral amine. It is the "Green Chemistry" standard, operating in aqueous buffer at mild temperatures with high enantioselectivity (>99% ee) due to the enzyme's steric constraints.
Precursor Synthesis (Ketone)
  • Substrate: 4-(4-tert-butylphenyl)butan-2-one[1][2]

  • Synthesis:

    • Aldol Condensation: 4-tert-butylbenzaldehyde + Acetone (NaOH/H₂O)

      
       Enone.
      
    • Hydrogenation: Enone + H₂ (Pd/C)

      
       Ketone.
      
    • Note: This ketone is structurally analogous to "Raspberry Ketone" derivatives and is readily accepted by broad-spectrum TAs.

Protocol: Enzymatic Amination

Reagents:

  • Enzyme: Codexis ATA-113, ATA-117, or Twist Bioscience TB-TA-005 (Screening required for specific R/S preference; ATA-113 is typically (S)-selective).

  • Amine Donor: Isopropylamine (IPA) or L-Alanine.

  • Cofactor: Pyridoxal-5'-phosphate (PLP).

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP to a final concentration of 1 mM (bright yellow solution).[3]

  • Donor Solution: Dissolve Isopropylamine (IPA) in the buffer to reach 1.0 M concentration. Critical: Readjust pH to 7.5 with 6M HCl after adding IPA, as the amine is highly basic.

  • Substrate Solution: Dissolve 4-(4-tert-butylphenyl)butan-2-one (200 mg, ~1 mmol) in DMSO (1 mL).

  • Reaction Initiation:

    • In a 20 mL glass vial, combine:

      • 8 mL Buffer/IPA/PLP solution.

      • 1 mL Substrate/DMSO solution (Final DMSO < 10%).

      • 20 mg

        
        -Transaminase enzyme powder.
        
  • Incubation: Seal vial and incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

  • Workup:

    • Quench reaction by adding 2 mL of 5M NaOH (pH > 12).

    • Extract 3x with Ethyl Acetate (10 mL).

    • Dry organic phase over Na₂SO₄ and concentrate in vacuo.

    • Purification: The unreacted ketone and volatile IPA are easily removed. If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:10:1).

Mechanism of Action

Biocatalysis cluster_cycle Ping-Pong Bi-Bi Mechanism PLP_Enz PLP-Enzyme (Internal Aldimine) PMP_Enz PMP-Enzyme (Aminated) PLP_Enz->PMP_Enz + IPA - Acetone IPA Isopropylamine (Donor) PMP_Enz->PLP_Enz + Ketone - Amine Acetone Acetone (Byproduct) Ketone Ketone Substrate Amine Chiral Amine (Product) caption Figure 2: Transaminase catalytic cycle transferring amine from IPA to the ketone.

Method B: Ellman Auxiliary Synthesis (Chemical Standard)

Rationale: When specific enzymes are unavailable or both enantiomers are needed on demand, the Ellman auxiliary ((R)- or (S)-tert-butanesulfinamide) provides reliable stereocontrol. We utilize the Aldimine Route (Aldehyde + Sulfinamide + Grignard) as it typically yields higher diastereomeric ratios (dr) than the Ketimine reduction route for this substrate class.

Precursor
  • Substrate: 3-(4-tert-butylphenyl)propanal (Commercial name: Bourgeonal, CAS: 18127-01-0).[4][5]

Protocol: Sulfinimine Formation & Grignard Addition

Reagents:

  • (R)-2-methylpropane-2-sulfinamide (Ellman's Sulfinamide).

  • Titanium(IV) ethoxide (Ti(OEt)₄).

  • Methyl Magnesium Bromide (MeMgBr, 3.0 M in ether).

  • Solvents: Anhydrous THF, DCM.

Step 1: Condensation (Imine Formation)

  • To a flame-dried flask under N₂, add (R)-tert-butanesulfinamide (1.1 equiv) and 3-(4-tert-butylphenyl)propanal (1.0 equiv) in anhydrous THF (0.5 M).

  • Add Ti(OEt)₄ (2.0 equiv) dropwise.

  • Stir at RT for 12–16 hours. (Monitoring: TLC shows disappearance of aldehyde).

  • Quench: Add saturated brine. A white precipitate (TiO₂) forms. Filter through Celite.[6]

  • Isolate: Concentrate filtrate to yield the (R)-N-sulfinyl aldimine .

Step 2: Diastereoselective Grignard Addition

  • Dissolve the (R)-N-sulfinyl aldimine in anhydrous DCM (0.2 M).

  • Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature is essential for high dr.

  • Add MeMgBr (2.0 equiv) dropwise over 20 mins.

  • Stir at -78°C for 2 hours, then warm slowly to RT overnight.

  • Quench: Add saturated NH₄Cl solution. Extract with DCM.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) to isolate the major diastereomer.

Step 3: Cleavage (Deprotection)

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour at RT.

  • Concentrate to dryness.[5] Triturate with diethyl ether to obtain the Chiral Amine Hydrochloride Salt .

Stereochemical Model

The reaction proceeds via a cyclic transition state (Zimmerman-Traxler like) where the bulky tert-butyl group of the sulfinyl directs the Grignard reagent to the Re-face (or Si-face depending on auxiliary configuration), establishing the C2 chiral center.

Comparative Data & Quality Control

Method Comparison
FeatureMethod A: BiocatalysisMethod B: Ellman Auxiliary
Starting Material Ketone (Synthetic)Aldehyde (Commercial "Bourgeonal")
Reagents Enzyme, IPA, PLPTi(OEt)₄, Grignard, Sulfinamide
Conditions Aqueous, 30°C, pH 7.5Anhydrous, -78°C, Pyrophoric
Stereoselectivity >99% ee (Enzyme dependent)>95:5 dr (Temperature dependent)
Scalability Excellent (No chromatography)Moderate (Requires chromatography)
Cost Low (if enzyme reusable)Moderate (Auxiliary cost)
Analytical Protocol (Chiral HPLC)

To determine enantiomeric excess (ee), use the following method:

  • Column: Daicel Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (Phenyl absorption).

  • Temperature: 25°C.

  • Expected Retention:

    • (S)-Enantiomer: ~8.5 min

    • (R)-Enantiomer: ~10.2 min

    • (Note: Elution order depends on specific column batch and should be verified with racemate).

References

  • Biocatalytic Transamination of 4-Aryl-2-butanones

    • Title: "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine."
    • Source:ChemC
    • URL:[Link]

  • Ellman Auxiliary Methodology

    • Title: "Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines."
    • Source:Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Substrate Data (Bourgeonal)

    • Title: "Bourgeonal | C13H18O | CID 64832."[4][7]

    • Source: PubChem.[2][4][7]

    • URL:[Link]

  • Enzyme Screening Protocols

    • Title: "Codex® ATA Screening Kit Protocol."[3]

    • Source: Codexis / Twist Bioscience Technical Guide.
    • URL:[Link]

Sources

Application Note: Enantioselective Separation & Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine Isomers

[1]

Abstract & Introduction

The resolution of 4-(4-tert-butylphenyl)butan-2-amine is a critical process in the development of pharmaceutical intermediates, particularly for antifungal agents (e.g., Fenpropimorph analogs) and calcium channel blockers (e.g., Fendiline derivatives). As a chiral amine with a lipophilic tert-butyl tail, this molecule presents specific challenges in solubility and peak tailing during separation.

This Application Note provides a comprehensive guide for researchers, detailing two distinct workflows:

  • Analytical & Semi-Prep Separation: Using Chiral High-Performance Liquid Chromatography (HPLC) with polysaccharide-based stationary phases.[1]

  • Asymmetric Synthesis: A biocatalytic route using

    
    -Transaminases (
    
    
    -TA) to generate high-purity enantiomers directly from the ketone precursor.

Chemical Identity & Properties

PropertyDetail
Target Molecule 4-(4-Tert-butylphenyl)butan-2-amine
CAS (Racemate) Not formally assigned in common public registries; Analogous to 4-phenylbutan-2-amine (CAS 22374-89-6)
Precursor Ketone 4-(4-Tert-butylphenyl)butan-2-one (CAS 65170-86-7)
Molecular Weight ~205.34 g/mol
Chiral Center C2 position (Amine attachment)
Solubility High in EtOH, MeOH, DMSO, CH

Cl

; Low in Water

Protocol A: Chiral HPLC Separation

Objective: To separate enantiomers of racemic 4-(4-tert-butylphenyl)butan-2-amine for analytical purity assessment or semi-preparative isolation.

Method Development Strategy

For lipophilic amines, Normal Phase (NP) chromatography is preferred over Reversed Phase (RP) to maximize solubility and interaction with the chiral selector. The addition of a basic modifier is strictly required to suppress the ionization of the amine, preventing peak tailing.

Recommended Conditions
  • Column Selection:

    • Primary: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))[2]

    • Secondary: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[1]

  • Mobile Phase: Hexane : Isopropanol (IPA) : Diethylamine (DEA)

  • Detection: UV @ 210 nm (low wavelength due to weak chromophore) or 254 nm.

Step-by-Step Protocol
  • Sample Preparation:

    • Dissolve 1.0 mg of the racemate in 1.0 mL of Ethanol/Hexane (50:50).

    • Filter through a 0.45

      
      m PTFE syringe filter.
      
  • System Equilibration:

    • Flush the column with Hexane:IPA (90:10) + 0.1% DEA at 1.0 mL/min for 30 minutes.

    • Note: DEA is crucial. Without it, the amine interacts with residual silanols, causing severe tailing.

  • Gradient/Isocratic Run:

    • Set flow rate to 1.0 mL/min.

    • Inject 5-10

      
      L.
      
    • Run Isocratic: Hexane/IPA/DEA (90 : 10 : 0.1) .

  • Optimization:

    • If resolution (

      
      ) < 1.5, decrease IPA to 5% (95:5:0.1).
      
    • If retention is too long (

      
      ), increase IPA to 20% (80:20:0.1).
      
Expected Performance (Representative Data)
ColumnMobile PhaseSelectivity (

)
Resolution (

)
Notes
Chiralpak AD-H Hex/IPA/DEA (90:10:0.1)1.35> 2.0Baseline separation typical for phenyl-alkyl amines.
Chiralcel OD-H Hex/IPA/DEA (90:10:0.1)1.28> 1.8Good alternative; elution order may reverse vs AD-H.
Chiralpak IA MtBE/EtOH/DEA (95:5:0.1)1.40> 2.5Immobilized phase allows MtBE usage for higher solubility.

Protocol B: Biocatalytic Asymmetric Synthesis

Objective: To synthesize a single enantiomer (typically S or R depending on enzyme choice) directly from the ketone precursor, avoiding the need for physical separation.

Mechanism:

Reaction Pathway Visualization[5]

TransaminationKetoneSubstrate:4-(4-tBu-phenyl)butan-2-oneEnzymew-Transaminase(PLP-dependent)Ketone->EnzymeAccepts NH2ProductProduct:(S)-4-(4-tBu-phenyl)butan-2-amineEnzyme->ProductReleaseByProductBy-product:AcetoneEnzyme->ByProductReleaseAmineDonorDonor:IsopropylamineAmineDonor->EnzymeDonates NH2

Figure 1: Biocatalytic transamination cycle converting the ketone precursor to the chiral amine.[3]

Detailed Protocol

Materials:

  • Substrate: 4-(4-Tert-butylphenyl)butan-2-one (50 mM final conc).

  • Enzyme: Commercial

    
    -Transaminase (e.g., ATA-113 for S-enantiomer, ATA-117 for R-enantiomer, or Arthrobacter sp. variants).
    
  • Cofactor: PLP (1 mM).

  • Amine Donor: Isopropylamine (1 M, pH 7.5).

  • Buffer: Potassium Phosphate (100 mM, pH 7.5).

  • Co-solvent: DMSO (10-20% v/v) to solubilize the lipophilic substrate.

Procedure:

  • Buffer Prep: Prepare 100 mM Phosphate buffer (pH 7.5) containing 1 mM PLP and 1 M Isopropylamine. Adjust pH back to 7.5 after adding amine.

  • Substrate Solution: Dissolve the ketone substrate in DMSO.

  • Reaction Initiation:

    • Mix Buffer (800

      
      L) + Substrate/DMSO (200 
      
      
      L).
    • Add Enzyme powder (10-20 mg) or liquid preparation.

    • Incubate at 30°C with shaking (700 rpm) for 24 hours.

  • Work-up:

    • Quench with 100

      
      L 10N NaOH (Shift pH > 12 to deprotonate amine).
      
    • Extract with Ethyl Acetate or MTBE (2 x 1 mL).

    • Dry organic layer over MgSO

      
      .
      
  • Analysis: Analyze conversion and ee using the HPLC method from Protocol A.

Troubleshooting:

  • Low Conversion? The equilibrium favors the ketone. Remove the acetone by-product using nitrogen sweep or reduced pressure to drive the reaction forward.

  • Solubility Issues? Increase DMSO to 30% or use a biphasic system (Buffer/Hexane).

Protocol C: Classical Chemical Resolution

Objective: Low-cost resolution for bulk scale-up when enzymes or HPLC are unavailable.

Agent: (L)-(+)-Tartaric Acid or N-Acetyl-L-Leucine .

  • Salt Formation:

    • Dissolve racemic amine (10 mmol) in hot Ethanol (20 mL).

    • Add (L)-(+)-Tartaric acid (5 mmol, 0.5 eq) dissolved in hot Ethanol.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

    • The less soluble diastereomeric salt will precipitate.

  • Recrystallization:

    • Filter the crystals. Recrystallize from Ethanol/Water (9:1) to improve optical purity.

  • Free Basing:

    • Treat the salt with 2M NaOH and extract with Dichloromethane to recover the enantiomerically enriched amine.

References

  • Biocatalytic Amination

    • Fuchs, M., et al.[3] "The industrial age of biocatalytic transamination."[3] European Journal of Organic Chemistry 2015.32 (2015): 6965-6982. Link

    • Note: Describes the general applicability of -TAs for phenyl-alkyl ketones similar to the target.
  • Chiral HPLC Method

    • Okamoto, Y., & Ikai, T.[1] "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews 37.12 (2008): 2593-2608. Link

    • Note: Foundational text for polysaccharide column selection (AD-H/OD-H).
  • Analogous Synthesis (4-phenylbutan-2-amine)

    • Lerchner, A., et al.[4] "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine." ChemCatChem 8.12 (2016). Link

    • Note: Provides specific reaction conditions for the des-tert-butyl analog, directly transferable to this protocol.
  • Structural Data (Ketone Precursor)

    • PubChem CID 21696694: 4-(4-Tert-butylphenyl)butan-2-one.[5] Link

Application Note: High-Sensitivity HPLC-FLD Determination of 4-(4-Tert-butylphenyl)butan-2-amine via Automated Pre-Column OPA Derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Analytical Challenges

4-(4-Tert-butylphenyl)butan-2-amine is a highly lipophilic primary aliphatic amine. In pharmaceutical development and pharmacokinetic profiling, quantifying such intermediates at trace levels presents a distinct analytical challenge. The molecule lacks a strong intrinsic fluorophore, and its UV absorbance—derived solely from the isolated phenyl ring—is insufficient for high-sensitivity trace detection and is highly susceptible to matrix interferences at low wavelengths (e.g., 210 nm).

To overcome this limitation, pre-column derivatization is strictly required. o-Phthalaldehyde (OPA) serves as the gold standard derivatization reagent for primary amines[1]. In the presence of a thiol catalyst and an alkaline environment, OPA reacts rapidly with the primary amine group to form a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative, increasing detection sensitivity by several orders of magnitude[2].

Causality of Reagent Selection:

  • Thiol Catalyst (3-Mercaptopropionic Acid, 3-MPA): While 2-mercaptoethanol is historically common, 3-MPA is selected for this protocol because it yields significantly more stable isoindole derivatives. This stability is critical for the reproducible quantification of bulky, hydrophobic amines like our target compound[3].

  • Reaction Buffer (Borate, pH 10.2): The nucleophilic addition requires the amine to be in its deprotonated state. Borate buffer at pH 10.2 ensures complete deprotonation of the aliphatic amine (pKa ~10.5) without degrading the OPA reagent[3].

Reaction A 4-(4-tert-butylphenyl) butan-2-amine (Primary Amine) E 1-Alkylthio-2-alkyl- isoindole Derivative (Ex: 340nm, Em: 450nm) A->E Nucleophilic Addition B o-Phthalaldehyde (OPA) B->E Nucleophilic Addition C 3-Mercaptopropionic Acid (3-MPA) C->E Nucleophilic Addition D Borate Buffer (pH 10.2) D->E Alkaline Catalysis

Fig 1. Mechanistic pathway of pre-column OPA derivatization for primary amines.

The Self-Validating Analytical Sequence

A core tenet of reliable chromatographic analysis is the implementation of a self-validating system. Because OPA-derivatized isoindoles have a finite half-life (fluorescence degrades over time due to spontaneous degradation), manual derivatization introduces unacceptable timing-induced variance.

Causality of Automation: By utilizing the HPLC autosampler's programming capabilities, the derivatization occurs online. This ensures that the exact same reaction time elapses between reagent mixing and column injection for every single sample, eliminating human error and standardizing reaction kinetics[3][4].

To ensure the integrity of this automated process, the sequence must validate itself step-by-step before any unknown samples are quantified.

Workflow S1 1. System Equilibration (Mobile Phase Stabilization) S2 2. Reagent Blank Injection (Check for OPA/3-MPA artifacts) S1->S2 S3 3. Internal Standard (IS) Only (Verify IS purity & retention) S2->S3 S4 4. Calibration Curve (5 levels) (Establish linearity & LOD/LOQ) S3->S4 S5 5. QC Samples (Low, Mid, High) (Assess accuracy & precision) S4->S5 S6 6. Unknown Samples (Quantify target amine) S5->S6 S7 7. Bracketing Standards (Verify system drift < 2%) S6->S7

Fig 2. Self-validating analytical sequence for automated HPLC-FLD workflows.

Detailed Experimental Methodologies

Reagent & Sample Preparation
  • Sample Diluent (0.1 M HCl): Causality: Storing the target amine in an acidic diluent keeps it fully protonated and chemically stable, preventing premature oxidation or degradation prior to the automated alkaline derivatization step[4].

  • Internal Standard (IS): Norvaline (100 pmol/µL in 0.1 M HCl). Used to normalize micro-variations in autosampler draw volumes or derivatization efficiency.

  • Borate Buffer: 0.4 M Sodium Borate, pH 10.2.

  • OPA Reagent: 10 mg/mL OPA and 3-MPA in 0.4 M Borate buffer[3]. (Note: Protect from light; replace every 7-10 days to prevent oxidation).

Automated Autosampler Injector Program

The following step-by-step injector program is executed by the autosampler for every injection to ensure zero timing variance[4]:

  • Draw 2.5 µL Borate buffer (pH 10.2) from vial.

  • Draw 1.0 µL Sample/IS mixture (in 0.1 M HCl).

  • Mix 3.5 µL in washport 5 times at default speed. (Causality: Neutralizes the acidic sample diluent and raises the pH to >9.5).

  • Draw 0.5 µL OPA/3-MPA Reagent.

  • Mix 4.0 µL in washport 10 times at default speed. (Causality: Initiates the nucleophilic addition reaction).

  • Wait 1.00 min. (Causality: Standardizes the reaction kinetics for maximum fluorescence yield).

  • Inject the derivatized mixture onto the column.

HPLC-FLD Conditions & Quantitative Parameters

Causality of Column Selection: The target compound possesses a bulky, highly lipophilic 4-tert-butylphenyl tail. To prevent severe peak tailing caused by secondary interactions between this hydrophobic tail and residual surface silanols, a densely end-capped, high-purity silica column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 × 150 mm, 3.5 µm) is mandatory[4][5].

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8.

  • Mobile Phase B: Acetonitrile / Methanol / Water (45:45:10, v/v/v)[6].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Fluorescence Detection (FLD): Excitation = 340 nm; Emission = 450 nm.

Table 1: Optimized Gradient Elution Program
Time (min)%A (Phosphate Buffer)%B (Organic Mix)Flow Rate (mL/min)
0.090101.0
1.090101.0
8.010901.0
10.010901.0
10.190101.0
14.090101.0
Table 2: System Suitability Test (SST) & Validation Acceptance Criteria
ParameterAcceptance TargetMechanistic Justification
Resolution (Target vs IS) > 2.0Ensures baseline separation for accurate integration without peak overlap.
Tailing Factor (

)
0.8 – 1.5Verifies column end-capping efficiency; prevents secondary silanol interactions with the bulky tert-butyl group.
RSD of Peak Area (n=6) < 2.0%Validates the precision of the autosampler's automated derivatization kinetics.
Calibration Linearity (

)
> 0.999Confirms the linear dynamic range of the FLD detector and reaction completeness.
Reagent Blank Interference < 5% of LOQEnsures OPA/3-MPA degradation artifacts do not co-elute with the target analyte.

References

  • Agilent Technologies. Determination of Amino acids with OPA. LabRulez LCMS. URL:[Link]

  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. URL:[Link]

  • Agilent Technologies. (2010). Improved Amino Acid Methods using Agilent ZORBAX Eclipse Plus C18. Publication Number 5990-4547EN. URL:[Link]

  • Agilent Technologies. (2008). Agilent ZORBAX Eclipse AAA Instructions for Use. Publication Number 5980-3088EN. URL:[Link]

Sources

Solvent extraction methods for lipophilic amines like 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 4-(4-Tert-butylphenyl)butan-2-amine and structural analogs Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The isolation of highly lipophilic amines—such as 4-(4-tert-butylphenyl)butan-2-amine —from complex reaction mixtures or biological matrices requires precise manipulation of their partition coefficients (LogP). Because these molecules possess both a highly hydrophobic tail and an ionizable headgroup, they exhibit surfactant-like behaviors that complicate standard liquid-liquid extraction (LLE)[1]. This application note provides a self-validating, causality-driven protocol for the acid-base extraction of lipophilic amines, ensuring high recovery rates while mitigating emulsion formation.

Physicochemical Profiling & Mechanistic Rationale

To design a successful extraction, we must first understand the causality behind the molecule's phase preference. 4-(4-tert-butylphenyl)butan-2-amine features a bulky, non-polar tert-butylphenyl moiety and a polar primary amine.

  • pKa and the Henderson-Hasselbalch Effect: The primary aliphatic amine has a pKa of approximately 10.5. The extraction relies on the Henderson-Hasselbalch relationship to force phase switching[2].

    • At pH < 2.0: The amine is >99.99% protonated (

      
      ). The localized positive charge overrides the lipophilicity of the tail, drastically reducing its LogP and forcing the molecule into the aqueous phase.
      
    • At pH > 12.5: The amine is >99% deprotonated (free base). The molecule's solubility is now entirely dictated by the hydrophobic tert-butylphenyl group, driving it into the organic phase.

  • The Surfactant Problem: At intermediate pH ranges (pH 7–9), or when protonated in the presence of highly non-polar solvents, the molecule acts as an amphiphile (hydrophobic tail + hydrophilic head). This lowers interfacial tension and causes severe, stable emulsions[3].

Solvent Selection Matrix

Selecting the right solvent is critical for optimizing extraction efficiency and avoiding emulsions[1]. The table below summarizes quantitative data for ideal solvent choices during the free-base extraction phase.

SolventDensity (g/mL)Dielectric Constant (

)
Emulsion RiskRationale / Best Application for Lipophilic Amines
Heptane 0.681.9LowOptimal for Free Base: Highly non-polar. Excludes polar impurities and extracts the neutral amine efficiently.
MTBE 0.742.6Low-MedExcellent General Solvent: Good phase separation from water; easily evaporated. Does not hydrolyze at high pH.
Ethyl Acetate 0.906.0MediumUse with Caution: Good solubilizing power, but prone to base-catalyzed hydrolysis if left at pH > 12 for extended periods.
DCM 1.339.1HighSub-Optimal: Forms the bottom layer. High solubilizing power but frequently forms stable emulsions with amphiphilic amines.

Experimental Workflow & Protocols

This protocol utilizes a self-validating system : each step contains a physical or visual checkpoint to ensure the chemical state of the amine is correct before proceeding.

Phase 1: Acidic Extraction (Removing Neutral/Acidic Impurities)
  • Dissolution: Dissolve the crude mixture in 10 volumes of MTBE.

    • Validation: Ensure complete visual dissolution. Particulates indicate insoluble polymeric impurities.

  • Acidification: Add an equal volume of 1M HCl (aqueous) to the separatory funnel. Shake vigorously and vent.

    • Validation: Test the aqueous layer with pH paper. It must read pH < 2. If not, add concentrated HCl dropwise until pH < 2 is achieved.

  • Phase Separation: Allow the layers to separate.

    • Validation: Perform a TLC spot test of the aqueous layer, neutralize the spot with ammonia vapor, and stain with Ninhydrin. A purple spot confirms the presence of the protonated primary amine.

  • Collection: Drain and keep the lower aqueous layer (contains the target amine). Discard the upper MTBE layer (contains neutral/acidic impurities). Wash the aqueous layer once more with fresh MTBE to ensure total removal of lipophilic impurities.

Phase 2: Basic Extraction (Recovering the Target Amine)
  • Basification: Transfer the acidic aqueous layer to an Erlenmeyer flask. Slowly add 1M NaOH while stirring.

    • Validation (Critical): As the pH crosses 10.5, the previously clear aqueous solution will turn cloudy/opaque . This visual cue is the self-validating proof that the amine has deprotonated into its water-insoluble free base. Continue adding NaOH until pH > 12.

  • Recovery Extraction: Transfer the cloudy aqueous mixture back to the separatory funnel. Add 10 volumes of Heptane. Shake gently to avoid emulsions, then vent.

    • Validation: After phase separation, the lower aqueous layer should return to being completely clear , indicating the quantitative transfer of the amine into the upper Heptane layer.

  • Isolation: Collect the upper Heptane layer. Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the pure 4-(4-tert-butylphenyl)butan-2-amine.
    

Process Visualization

LLE_Workflow Start Crude Mixture (Amine + Neutral/Acidic Impurities) Acidify Add 1M HCl (pH < 2) Protonate Amine to -NH3+ Start->Acidify Extract1 Extract with Organic Solvent (e.g., MTBE) Acidify->Extract1 Phase1 Aqueous Phase (Protonated Amine) Extract1->Phase1 Keep Org1 Organic Phase (Neutral/Acidic Impurities) Extract1->Org1 Discard Basify Add 1M NaOH (pH > 12) Deprotonate Amine to Free Base Phase1->Basify Extract2 Extract with Non-Polar Solvent (e.g., Heptane) Basify->Extract2 Phase2 Organic Phase (Free Base Amine) Extract2->Phase2 Keep Aq2 Aqueous Phase (Salts & Polar Impurities) Extract2->Aq2 Discard Recover Evaporate Solvent Isolated Lipophilic Amine Phase2->Recover

Acid-Base Liquid-Liquid Extraction Workflow for Lipophilic Amines.

Troubleshooting & Emulsion Management

Because 4-(4-tert-butylphenyl)butan-2-amine can act as a surfactant, emulsions are the most common failure point in this workflow[3]. If a stable emulsion forms at the interface:

  • Salting Out (Causality): Add saturated aqueous NaCl (brine) to the emulsion. Increasing the ionic strength of the aqueous phase forces the hydrophobic tert-butylphenyl tail out of the water, destabilizing the micelle-like structures.

  • Mechanical Disruption: Gently stir the interface with a glass rod to physically break the surface tension of the micro-droplets.

  • Filtration: If the emulsion is stabilized by microscopic solid impurities (a Pickering emulsion), filter the entire biphasic mixture through a pad of Celite.

References

  • Majors, R. E. (2009). Practical Aspects of Solvent Extraction. LCGC North America, 27(3).

  • Plenis, A., et al. (2019). Recent Trends in the Quantification of Biogenic Amines in Biofluids as Biomarkers of Various Disorders: A Review. Journal of Clinical Medicine, 8(5), 640.

  • Tshepelevitsh, S., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 7772-7776.

Sources

Application Note: Microwave-Assisted Synthesis of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a rapid, high-yield protocol for the synthesis of 4-(4-tert-butylphenyl)butan-2-amine , a critical pharmacophore sharing structural homology with the fungicide Fenpropimorph and various sigma receptor ligands.

Traditional thermal synthesis of phenylbutylamines often involves prolonged reflux times (12–24 hours) and harsh reducing agents (e.g., LiAlH₄), leading to variable yields and extensive purification requirements. This guide presents a two-stage microwave-assisted protocol that reduces total reaction time to under 60 minutes while improving purity profiles.

Key Advantages[1]
  • Speed: Total synthesis time reduced from >24 hours to <1 hour.

  • Selectivity: Microwave dielectric heating promotes specific activation of the carbonyl center, minimizing polymerization side-products common in thermal aldol condensations.

  • Safety: Eliminates the need for pressurized hydrogen gas cylinders by utilizing Catalytic Transfer Hydrogenation (CTH) with ammonium formate.

Retrosynthetic Strategy & Logic

The synthesis is designed as a modular two-step sequence. We utilize the rapid heating rates of microwave irradiation to drive the endothermic dehydration in Step 1 and the high-pressure capability of sealed vessels to accelerate the reductive amination in Step 2.

Reaction Pathway[2][3][4][5][6][7][8]
  • Step 1 (Aldol Condensation): Reaction of 4-tert-butylbenzaldehyde with acetone to form the

    
    -unsaturated enone.
    
  • Step 2 (Reductive Amination/CTH): Simultaneous reduction of the alkene and carbonyl-to-amine conversion using ammonium formate and Pd/C.

SynthesisPathway Aldehyde 4-tert-butylbenzaldehyde (Starting Material) Enone Intermediate: 4-(4-tert-butylphenyl)-3-buten-2-one Aldehyde->Enone Step 1: MW Aldol NaOH, EtOH 120°C, 10 min Acetone Acetone Acetone->Enone Step 1: MW Aldol NaOH, EtOH 120°C, 10 min Amine Target: 4-(4-tert-butylphenyl)butan-2-amine Enone->Amine Step 2: MW Reductive Amination HCOONH4, Pd/C 130°C, 20 min

Figure 1: Two-stage microwave synthesis workflow. Step 1 constructs the carbon skeleton; Step 2 installs the amine functionality and saturates the chain.

Experimental Protocols

Step 1: Claisen-Schmidt Condensation (Enone Synthesis)

Objective: Synthesis of 4-(4-tert-butylphenyl)-3-buten-2-one. Mechanism: Base-catalyzed aldol addition followed by rapid microwave-induced dehydration.

Materials
  • 4-tert-butylbenzaldehyde (1.62 g, 10 mmol)

  • Acetone (10 mL, excess, acts as solvent/reagent)

  • NaOH (10% aq. solution, 0.5 mL)

  • Ethanol (2 mL, co-solvent to ensure homogeneity)

Protocol
  • Setup: In a 30 mL microwave process vial, dissolve 4-tert-butylbenzaldehyde in acetone and ethanol.

  • Catalyst Addition: Add the 10% NaOH solution dropwise. Cap the vial with a PTFE/silicone septum.[1]

  • Irradiation: Program the microwave reactor with the parameters in Table 1. Pre-stirring for 30 seconds is recommended.

  • Work-up: Cool to room temperature (compressed air cooling). Pour the mixture into ice water (50 mL). The product usually precipitates as a pale yellow solid. Filter, wash with cold water, and dry.

    • Note: If oil forms, extract with EtOAc, dry over MgSO₄, and concentrate.

Table 1: Microwave Parameters for Step 1

ParameterSettingRationale
Temperature 120 °CSufficient to drive E1cB elimination (dehydration).
Time 10:00 minRapid conversion prevents Michael addition side-products.
Pressure Limit 15 barAcetone creates significant vapor pressure; ensure vial rating >20 bar.
Power Dynamic (High)Rapid ramp-to-temperature is critical for aldol selectivity.
Step 2: Catalytic Transfer Hydrogenation & Amination

Objective: Conversion of the enone to the saturated amine. Mechanism: This step utilizes Ammonium Formate as a dual hydrogen donor and nitrogen source. Under MW irradiation, ammonium formate decomposes to generate


, 

, and

in situ. Pd/C catalyzes both the reduction of the C=C bond and the reductive amination of the ketone.
Materials
  • Enone intermediate (From Step 1, 1.0 mmol)

  • Ammonium Formate (315 mg, 5.0 mmol, 5 equiv.)

  • Pd/C (10 wt% loading, 20 mg)

  • Methanol (3 mL)

  • Optional: Molecular sieves (3Å) to scavenge water.

Protocol
  • Safety Check: This reaction generates gas (

    
    ). Use a microwave vial with a high-pressure rating (up to 30 bar) and ensure the safety release mechanism is functional.
    
  • Loading: Add the enone, ammonium formate, and Pd/C to a 5 mL microwave vial. Add Methanol.

  • Sealing: Cap immediately to prevent ammonia loss.

  • Irradiation: Heat according to Table 2.

  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentrate the filtrate.[2]

    • Redissolve in DCM (10 mL) and wash with 1M NaOH (to ensure the free amine is formed and remove formate salts).

    • Dry organic layer (Na₂SO₄) and concentrate.

    • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Table 2: Microwave Parameters for Step 2

ParameterSettingRationale
Temperature 130 °CActivation energy for transfer hydrogenation on Pd surface.
Time 20:00 minSufficient for complete saturation of the alkyl chain.
Stirring High (900 rpm)Critical for keeping the heterogeneous Pd/C catalyst suspended.
Absorptivity HighMethanol and ionic ammonium formate couple efficiently with MW.

Mechanistic Insight (Self-Validation)

The success of this protocol relies on the Leuckart-Wallach type reactivity enhanced by metal catalysis.

  • Decomposition:

    
     (Pd-catalyzed).
    
  • Imine Formation: The generated

    
     attacks the ketone to form an imine/enamine.[3]
    
  • Reduction: The Pd-hydride species (formed from formate decomposition) reduces the C=C bond and the C=N bond.

Why MW? Conventional Leuckart reactions require temperatures of 180–200°C and often result in N-formyl derivatives (requiring hydrolysis). The Pd-catalyzed MW variant operates at lower temperatures (130°C) and yields the free amine directly due to the catalytic hydrogenolysis activity.

Mechanism NH4HCO2 Ammonium Formate (Reagent) H2_NH3 In-situ Generation: H2 + NH3 + CO2 NH4HCO2->H2_NH3 MW Heat Pd Pd/C (Catalyst) Pd->H2_NH3 Catalysis Imine Intermediate: Unsaturated Imine H2_NH3->Imine Amine Product: Saturated Amine H2_NH3->Amine Enone Enone Substrate Enone->Imine + NH3 (Condensation) Imine->Amine + H2 / Pd (Reduction of C=C & C=N)

Figure 2: Mechanistic flow of the Pd-catalyzed microwave reductive amination.

Analytical Validation (QC)

Upon isolation, the product should be verified using the following expected data points.

  • 1H NMR (CDCl₃, 400 MHz):

    • 
       7.30 (d, 2H, Ar-H), 7.15 (d, 2H, Ar-H) — AA'BB' system of p-substituted ring.
      
    • 
       2.90–3.00 (m, 1H, CH-NH₂).
      
    • 
       2.60 (t, 2H, Ar-CH₂-).
      
    • 
       1.60–1.75 (m, 2H, -CH₂- chain).
      
    • 
       1.30 (s, 9H, t-Butyl).
      
    • 
       1.10 (d, 3H, CH₃ adjacent to amine).
      
  • LC-MS:

    • Expected Mass

      
       Da.
      
    • Retention time should shift significantly earlier compared to the lipophilic enone due to the polarity of the amine.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 1 Incomplete dehydration (Aldol adduct remains).Increase Temp to 140°C or extend time by 5 min. Ensure NaOH is fresh.
Residual Alkene (Step 2) Catalyst poisoning or insufficient

.
Increase Ammonium Formate to 10 equiv. Ensure Pd/C is fresh and not dry/oxidized.
N-Formylation Thermal Leuckart side-reaction dominating.Add 1 mL of 2M HCl to the final mixture and heat at 100°C for 5 min to hydrolyze the formamide, then basify.
Vial Failure Excess pressure from

.
Reduce scale (fill volume <50% of vial). Use "High Pressure" rated vials (30 bar).

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004, 43(46), 6250–6284. Link

  • The Leuckart Reaction under MW: Loupy, A., et al. "Towards the Rehabilitation of the Leuckart Reductive Amination Reaction using Microwave Technology." Tetrahedron Letters, 1996, 37(45), 8177-8180. Link

  • Catalytic Transfer Hydrogenation: Polshettiwar, V., & Varma, R. S. "Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium." Tetrahedron Letters, 2008. (Contextualizing MW hydrogenation). Link

  • General Reductive Amination Protocol: "Microwave-Assisted Reductive Amination." Biotage Application Note AN821. (Provides baseline parameters for ketone-to-amine conversions). Link

(Note: Always consult the MSDS for 4-tert-butylbenzaldehyde and Pd/C before handling. Pd/C can be pyrophoric when dry.)

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Storage of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As researchers working with specialized aliphatic amines, you are likely aware that primary amines are notoriously sensitive to environmental degradation. 4-(4-Tert-butylphenyl)butan-2-amine features a bulky, lipophilic tert-butylphenyl tail, which aids in membrane permeability for drug development but does nothing to protect the highly reactive primary amine headgroup.

This guide provides field-proven, mechanistically grounded troubleshooting protocols to ensure the integrity of your compound during long-term storage and experimental use.

Troubleshooting & FAQs

Q1: My batch of 4-(4-Tert-butylphenyl)butan-2-amine developed a white crust around the cap and a slight yellow tint in the liquid. What chemical processes are occurring, and is the batch ruined?

Answer: Your compound is undergoing two distinct degradation pathways: oxidative degradation (yellowing) and carbamate salt formation (white crust).

Primary amines possess a highly reactive nitrogen lone pair. When exposed to atmospheric oxygen, this lone pair undergoes electron abstraction to form an unstable amine radical. This radical subsequently degrades via carbon-nitrogen scission into imines, hydroxylamines, or ammonia, which causes the characteristic yellow discoloration 12.

Simultaneously, exposure to ambient carbon dioxide leads to a rapid nucleophilic attack by the amine on the electrophilic carbon of CO₂. This forms a zwitterion intermediate that quickly transfers a proton to another unreacted amine molecule, precipitating as a solid ammonium carbamate (the white crust) 34. If you observe these signs, the molarity of your free base has been compromised. We recommend repurifying via acid-base extraction before use.

Q2: I have access to both Nitrogen and Argon gas. Which inert gas provides superior protection, and what is the validated protocol for blanketing?

Answer: While both gases displace oxygen and moisture, Argon is significantly superior for storing liquid or semi-solid primary amines in standard laboratory vials. Argon is heavier than air (density 1.78 g/L vs. air's 1.22 g/L), allowing it to settle and form a dense, protective blanket directly over the compound. Nitrogen (1.16 g/L) is lighter than air and dissipates rapidly when the vial is opened, immediately exposing the amine to residual CO₂ 5.

Protocol: Self-Validating Argon Blanketing

  • Preparation: Dry amber glass vials in an oven at 120°C for 2 hours to remove trace surface moisture. Cool in a desiccator.

  • Purging: Insert a low-flow Argon gas line into the empty vial. Purge for 10 seconds to displace ambient air.

  • Transfer: Transfer the 4-(4-Tert-butylphenyl)butan-2-amine into the vial using a gas-tight syringe to avoid introducing oxygen.

  • Blanketing: Direct a gentle stream of Argon gas into the headspace of the vial for 15–20 seconds. Caution: Keep the flow gentle to avoid aerosolizing the amine.

  • Sealing: Immediately cap the vial with a PTFE-lined septum cap. Wrap the exterior seal tightly with Parafilm.

  • System Validation: A properly executed seal is self-validating if, after 30 days at 4°C, the liquid remains completely colorless and no white precipitate (carbamate) forms on the glass walls.

Q3: How does temperature influence the oxidative stability of this compound?

Answer: Temperature exponentially accelerates the radical formation step of amine oxidation. To optimize your storage strategy, refer to the quantitative stability profile below.

Table 1: Quantitative Stability Profile of 4-(4-Tert-butylphenyl)butan-2-amine

Storage TemperatureAtmosphereLight ExposureExpected Shelf LifePrimary Degradant
25°C (Room Temp)Ambient AirLight< 1 WeekCarbamates, Imines
25°C (Room Temp)ArgonDark1–2 MonthsTrace Imines
4°C (Refrigerated)ArgonDark6–12 MonthsNegligible
-20°C (Freezer)ArgonDark> 24 MonthsNone detected
Q4: For archival storage (>1 year), blanketing seems risky if the seal fails. Is there a chemical derivatization method to permanently stabilize the amine?

Answer: Yes. The most definitive way to prevent both oxidation and carbamate formation is to eliminate the availability of the nitrogen lone pair by converting the free base amine into its hydrochloride (HCl) salt. Protonating the amine to form an ammonium cation (


) renders it non-nucleophilic, completely halting CO₂ absorption and drastically increasing its thermodynamic stability against oxidation 3.

Protocol: Conversion to Hydrochloride Salt

  • Dissolution: Dissolve 1.0 g of 4-(4-Tert-butylphenyl)butan-2-amine in 10 mL of anhydrous diethyl ether in a round-bottom flask under magnetic stirring.

  • Acidification: Slowly add 1.2 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C (ice bath).

  • Precipitation (Validation Step 1): The immediate formation of a dense white precipitate confirms the acid-base reaction is proceeding successfully.

  • Isolation: Filter the solid using a Büchner funnel under vacuum. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and organic impurities.

  • Drying: Dry the resulting white crystalline solid under high vacuum for 4 hours.

  • pH Check (Validation Step 2): Dissolve 10 mg of the final powder in 1 mL of DI water. The pH should read between 5.0 and 6.0, confirming complete salt formation without excess free HCl.

Storage & Stabilization Workflow

Amine_Stabilization_Workflow FreeBase 4-(4-Tert-butylphenyl)butan-2-amine (Reactive Free Base) Decision Storage Requirement? FreeBase->Decision ShortTerm Routine Use / Short-Term (< 6 Months) Decision->ShortTerm Liquid state needed LongTerm Archival / Long-Term (> 6 Months) Decision->LongTerm Maximum stability Argon Argon Gas Blanketing (Displaces O₂ & CO₂) ShortTerm->Argon Salt HCl Salt Conversion (Protonates Lone Pair) LongTerm->Salt Store4C Store at 4°C in Dark (PTFE-lined cap) Argon->Store4C Prevents radical formation StoreRT Store at Room Temp (Desiccated) Salt->StoreRT Eliminates nucleophilicity

Decision matrix for stabilizing 4-(4-Tert-butylphenyl)butan-2-amine based on storage duration.

References

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. NIH PubMed Central (PMC). Available at:[Link]

  • Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. Available at:[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. NIH PubMed Central (PMC). Available at:[Link]

  • Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Organic Syntheses. Available at:[Link]

  • How Can I Protect My Lipid From Oxidation? Avanti Polar Lipids Research. Available at:[Link]

Sources

Technical Support Center: Optimizing Chiral Resolution of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the chiral resolution of 4-(4-tert-butylphenyl)butan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of enantiomers from a racemic mixture is a pivotal step in pharmaceutical development, as individual enantiomers can possess distinct pharmacological and toxicological profiles.[1][] This guide offers practical, experience-driven solutions to enhance the efficiency and success of your chiral resolution experiments involving this specific primary amine.

Troubleshooting Guide

This section is structured to address specific challenges you may encounter during the resolution of racemic 4-(4-tert-butylphenyl)butan-2-amine, particularly via diastereomeric salt crystallization, a classical and industrially scalable method.[3]

Question: Why am I experiencing low or no crystal formation after adding the chiral resolving agent?

Answer:

The lack of crystallization is a common hurdle and can be attributed to several factors related to supersaturation and nucleation. A systematic approach to troubleshooting is essential.[4]

  • Solvent System is Too Solubilizing: The chosen solvent may be too effective at dissolving the diastereomeric salt, preventing it from reaching the necessary supersaturation for crystallization.

    • Solution: Consider switching to a less polar solvent or using a solvent mixture. For instance, if you are using a highly polar solvent like methanol, try a mixture with a less polar co-solvent like isopropanol or toluene. Experiment with different solvent ratios to find the optimal balance between dissolving the reactants and allowing the less soluble diastereomer to precipitate.

  • Insufficient Concentration: The concentration of your amine and resolving agent might be too low.

    • Solution: Carefully and slowly evaporate some of the solvent to increase the overall concentration. Be cautious not to evaporate too quickly, as this can lead to the formation of an oil or amorphous solid instead of well-defined crystals.

  • Inadequate Cooling: Slow and controlled cooling is often crucial for inducing crystallization.[3]

    • Solution: Ensure a gradual cooling process. Allow the solution to cool to room temperature slowly before transferring it to a colder environment like a refrigerator or an ice bath. Avoid rapid cooling, which can "shock" the solution and inhibit crystal growth.

  • Absence of Nucleation Sites: Crystallization requires a nucleation event to begin.

    • Solution: Introduce a seed crystal of the desired diastereomeric salt if available. If not, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide the necessary energy barrier for nucleation.

Question: My chiral resolution is resulting in a low enantiomeric excess (e.e.). How can I improve this?

Answer:

Achieving high enantiomeric excess is the primary goal of chiral resolution. Low e.e. suggests that the separation of the diastereomeric salts is not efficient.

  • Suboptimal Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

    • Solution: Screen a variety of chiral resolving agents. For primary amines like 4-(4-tert-butylphenyl)butan-2-amine, common choices include tartaric acid and its derivatives (like dibenzoyl- or di-p-toluoyl-tartaric acid), mandelic acid, and camphorsulfonic acid.[3][5] The rigid structure of agents like (-)-camphoric acid can sometimes lead to better crystal packing and higher diastereoselectivity.[3]

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is a critical parameter.

    • Solution: While a 1:1 molar ratio is a common starting point, it is not always optimal. Experiment with varying the stoichiometry. Sometimes, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can lead to the preferential crystallization of the less soluble diastereomeric salt in higher enantiomeric purity.[3]

  • Inefficient Crystallization Conditions: The temperature and cooling rate can significantly impact the selectivity of the crystallization.

    • Solution: As a general rule, lower temperatures often lead to higher enantioselectivity.[4] Experiment with different final crystallization temperatures. A slower cooling rate can also allow for more selective crystallization of the desired diastereomer.

  • Co-precipitation of Diastereomers: The more soluble diastereomer may be co-precipitating with the less soluble one, leading to a lower e.e. of the isolated solid.

    • Solution: Try recrystallizing the isolated diastereomeric salt from a fresh portion of the same or a different solvent system. This can often significantly upgrade the enantiomeric excess.

Question: The yield of my resolved enantiomer is very low. What are the potential causes and solutions?

Answer:

Low yield is a common issue that can often be addressed by optimizing the experimental conditions.

  • High Solubility of the Diastereomeric Salt: The desired diastereomeric salt may still have considerable solubility in the mother liquor, even if it is the "less soluble" of the two.

    • Solution: Optimize the solvent system to minimize the solubility of the target salt. This can involve screening different solvents or adjusting the polarity of a solvent mixture. Additionally, ensure that the crystallization is allowed to proceed for a sufficient amount of time at the lowest practical temperature to maximize precipitation.

  • Premature Filtration: Filtering the crystals too early can leave a significant amount of the product in the solution.

    • Solution: Allow the crystallization to proceed until equilibrium is reached. This can be monitored by periodically analyzing the enantiomeric excess of the mother liquor.

  • Decomposition or Side Reactions: Although less common under typical resolution conditions, the possibility of side reactions should be considered, especially if harsh pH or high temperatures are used.

    • Solution: Ensure that the conditions for liberating the free amine from the diastereomeric salt (typically by adding a base) are mild and that the product is isolated promptly.[3]

Frequently Asked Questions (FAQs)

What are the most common classes of chiral resolving agents for primary amines?

The most common and effective chiral resolving agents for primary amines are chiral acids, which form diastereomeric salts. These include:

  • Tartaric Acid and its Derivatives: L-(+)-tartaric acid and D-(-)-tartaric acid are widely used due to their availability and effectiveness.[3] Derivatives such as O,O'-dibenzoyl-D-tartaric acid and O,O'-di-p-toluoyl-D-tartaric acid often provide enhanced selectivity.

  • Mandelic Acid: Both (R)- and (S)-mandelic acid are effective resolving agents for a variety of amines.[5]

  • Camphorsulfonic Acid: (1R)-(-)-10-Camphorsulfonic acid and (1S)-(+)-10-Camphorsulfonic acid are also commonly employed.

  • Amino Acids: N-protected amino acids, such as N-acetylphenylalanine, can also be used.

How do I choose the optimal solvent for my diastereomeric salt crystallization?

The selection of the solvent is a critical, and often empirical, step. The ideal solvent should:

  • Completely dissolve both the racemic amine and the chiral resolving agent at an elevated temperature.

  • Exhibit a significant difference in the solubility of the two diastereomeric salts at a lower temperature.

  • Promote the formation of well-defined, easily filterable crystals.

A good starting point is to use alcohols such as methanol, ethanol, or isopropanol.[3] Solvent mixtures, for example, alcohol-water or alcohol-acetone, can provide a wider range of polarities and may improve the resolution. A screening of several solvent systems is highly recommended for optimizing the separation.

What is the general procedure for liberating the free amine from the diastereomeric salt?

Once the diastereomerically pure salt is isolated, the enantiomerically enriched amine can be recovered by treatment with a base.[3] A typical procedure is as follows:

  • Suspend the diastereomeric salt crystals in water or a mixture of water and an organic solvent (e.g., diethyl ether or dichloromethane).

  • Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, dropwise with stirring.

  • Continue adding the base until the salt is completely dissolved and the aqueous layer is basic (check with pH paper).

  • Extract the liberated free amine into the organic solvent.

  • Wash the organic layer with water and brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to obtain the enantiomerically enriched amine.

Are there alternative methods to diastereomeric salt crystallization for resolving 4-(4-tert-butylphenyl)butan-2-amine?

Yes, several other methods can be employed for chiral resolution:

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[1][6] Polysaccharide-based CSPs are often effective for resolving amines.[6]

  • Enzymatic Kinetic Resolution: Enzymes, such as lipases, can selectively acylate one enantiomer of an amine, allowing for the separation of the acylated product from the unreacted enantiomer.[7][8]

  • Dynamic Kinetic Resolution (DKR): This method combines kinetic resolution with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[5][9]

Experimental Protocols & Data

Protocol: Diastereomeric Salt Crystallization

This protocol provides a general framework for the chiral resolution of 4-(4-tert-butylphenyl)butan-2-amine using a chiral acid.

  • Dissolution: In an Erlenmeyer flask, dissolve the racemic 4-(4-tert-butylphenyl)butan-2-amine (1 equivalent) in a minimum amount of a warm solvent (e.g., methanol or ethanol).

  • Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (e.g., L-(+)-tartaric acid, 0.5 - 1.0 equivalent) in the same warm solvent.[3]

  • Salt Formation: Slowly add the resolving agent solution to the amine solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. To maximize the yield, the flask can be further cooled in an ice bath or refrigerator for several hours.[3]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Amine: Follow the procedure outlined in the FAQ section to recover the enantiomerically enriched amine from the collected crystals.[3]

  • Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or by preparing a derivative and analyzing it by NMR spectroscopy.

ParameterRecommended Range/ValueRationale
Resolving Agent L-(+)-Tartaric Acid, (R)-Mandelic AcidCommonly effective for primary amines.[3][5]
Stoichiometry (Amine:Acid) 1:0.5 to 1:1Sub-stoichiometric ratios can improve selectivity.[3]
Solvent Methanol, Ethanol, IsopropanolGood balance of solubility for salt formation and crystallization.[3]
Crystallization Temperature 0 - 25 °CLower temperatures generally favor higher enantioselectivity.[4]

Visual Workflows

Chiral_Resolution_Workflow cluster_preparation Preparation cluster_process Process cluster_outcome Outcome racemic_amine Racemic Amine dissolution Dissolve in Warm Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution salt_formation Mix Solutions (Salt Formation) dissolution->salt_formation crystallization Cool Slowly (Crystallization) salt_formation->crystallization filtration Filter Crystals crystallization->filtration diastereomeric_salt Diastereomeric Salt (Solid) filtration->diastereomeric_salt Collect Solid mother_liquor Mother Liquor (Enriched in other diastereomer) filtration->mother_liquor Collect Filtrate liberation Liberate Amine (Add Base) diastereomeric_salt->liberation enantioenriched_amine Enantioenriched Amine liberation->enantioenriched_amine

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Crystallization.

Troubleshooting_Low_EE cluster_checks Initial Checks cluster_solutions Solutions start Low Enantiomeric Excess (e.e.) check_agent Is the resolving agent optimal? start->check_agent check_stoichiometry Is the stoichiometry correct? start->check_stoichiometry check_conditions Are crystallization conditions optimized? start->check_conditions solution_agent Screen different resolving agents check_agent->solution_agent If no solution_stoichiometry Vary amine:acid ratio (e.g., try 1:0.5) check_stoichiometry->solution_stoichiometry If no solution_conditions Lower temperature, slow cooling rate check_conditions->solution_conditions If no recrystallize Recrystallize the isolated salt solution_agent->recrystallize solution_stoichiometry->recrystallize solution_conditions->recrystallize end Improved e.e. recrystallize->end Re-analyze e.e.

Caption: Decision Tree for Troubleshooting Low Enantiomeric Excess.

References

  • A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. (n.d.). Benchchem.
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. (n.d.). Benchchem.
  • Technical Support Center: Enhancing Enantio-Efficiency of Chiral Amine Separation. (n.d.). Benchchem.
  • Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Meinhardt, J. M., Kim, D. D., Wu, E. J., Murray, P. R. D., Walker, D. P., & Knowles, R. R. (2025). Light-Driven Crystallization-Induced Dynamic Resolution of Amines. Journal of the American Chemical Society, 147, 25851–25857. Retrieved March 4, 2026, from [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. (n.d.). MPG.PuRe.
  • Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. (2021, January 22). The Journal of Organic Chemistry - ACS Publications.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2022, July 6). MDPI. Retrieved March 4, 2026, from [Link]

  • Chiral Resolution and Separation Services. (n.d.). BOC Sciences.
  • Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. (n.d.). ResearchGate. Retrieved March 4, 2026, from [Link]

  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography. (n.d.). Benchchem.

Sources

Minimizing side products in reductive amination of tert-butylphenyl ketones

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reductive Amination of Sterically Hindered Ketones Subject: Optimization of tert-Butylphenyl Ketone Amination

Executive Summary

This guide addresses the specific challenges of performing reductive amination on tert-butylphenyl ketones (e.g., pivalophenone). Unlike aldehydes or unhindered ketones, the tert-butyl group introduces a "steric wall" (A-value > 5) that severely retards nucleophilic attack by the amine.

The primary failure mode for this substrate is not decomposition, but direct reduction of the ketone to the corresponding alcohol , driven by slow imine formation kinetics. This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol, which serves as both a Lewis acid activator and a water scavenger, rendering the reaction thermodynamically and kinetically feasible.

Part 1: The Competitive Landscape (Mechanistic Logic)

The following diagram illustrates the critical bifurcation point in your reaction flask. To minimize side products, you must force the reaction down the green path (Imine formation) before the reducing agent becomes active.

ReductiveAmination Ketone tert-Butyl Ketone (Substrate) Imine Imine / Iminium (Intermediate) Ketone->Imine Ti(OiPr)4 Activation (Slow step w/o catalyst) Alcohol Alcohol Impurity (Dead End) Ketone->Alcohol Direct Reduction (Fast if reductant present) Amine Amine (Reagent) Amine->Imine Product Target Amine (Product) Imine->Product Reduction (NaBH4 / NaBH3CN)

Figure 1: The Kinetic Bifurcation. The tert-butyl group slows the Ketone


 Imine step, allowing Direct Reduction to dominate if the reducing agent is added too early.

Part 2: Troubleshooting Guide & FAQs

Issue 1: "I am isolating 40-60% alcohol side product and unreacted starting material."

Diagnosis: Premature Reductant Addition. Because of the tert-butyl group, the equilibrium constant (


) for imine formation is extremely low compared to unhindered ketones. If you use a "one-pot" method where the ketone, amine, and reducing agent (e.g., STAB or NaBH₃CN) are mixed simultaneously, the reducing agent will reduce the ketone to the alcohol faster than the amine can attack the ketone.

Corrective Action: Switch to a Modified Two-Step, One-Pot Protocol .

  • Step A (Activation): Stir the ketone and amine with Ti(OiPr)₄ (1.25 – 1.5 equiv) neat or in minimal THF for 6–12 hours. The Ti(IV) species coordinates the carbonyl oxygen (lowering activation energy) and chemically scavenges the water produced (driving equilibrium).

  • Step B (Reduction): Only after the imine is formed (verify by IR or NMR aliquot), dilute with alcohol and add the reducing agent (NaBH₄).

Technical Note: Standard dehydrating agents like MgSO₄ or molecular sieves are often insufficient for tert-butyl ketones due to the extreme steric penalty. Ti(OiPr)₄ is non-negotiable for high yields here.

Issue 2: "The reaction mixture turned into a thick gel/emulsion during aqueous workup."

Diagnosis: Titanium Hydroxide Polymerization. Upon adding water, Ti(OiPr)₄ hydrolyzes into insoluble titanium oxides/hydroxides (


), which form stable emulsions with organic solvents, trapping your product.

Corrective Action: Do not use a simple water/bicarbonate quench. Use one of these specific "Titanium Kill" methods:

  • Method A (Base Hydrolysis): Quench with 1M NaOH or 10% NH₄OH. This converts titanium into water-soluble titanates.

  • Method B (Ligand Exchange): Quench with a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) . Stir vigorously for 1–2 hours. The tartrate binds Ti(IV) into a water-soluble complex, allowing clean phase separation.

Issue 3: "I am using NaBH(OAc)₃ (STAB) but the reaction is stalling."

Diagnosis: Steric Overload. While Sodium Triacetoxyborohydride (STAB) is excellent for aldehydes, it is bulky (three acetoxy groups). Attacking a tert-butyl imine with a bulky reducing agent creates severe steric clash in the transition state.

Corrective Action:

  • Use Smaller Hydrides: Once the imine is "locked" in using Ti(OiPr)₄, use NaBH₄ (Sodium Borohydride) or NaBH₃CN (Sodium Cyanoborohydride). They are sterically smaller and can access the hindered iminium carbon more easily.

  • Temperature: If using NaBH₃CN, you can gently heat the reduction step (40–50°C), whereas STAB is thermally less stable.

Part 3: Optimized Experimental Protocol

Protocol: Ti(IV)-Mediated Reductive Amination of Pivalophenone Derivatives Based on the methodology established by Mattson et al. and Bhattacharyya.

Reagents:

  • tert-Butyl Phenyl Ketone (1.0 equiv)

  • Amine (1.2 – 1.5 equiv)

  • Titanium(IV) Isopropoxide (1.25 equiv) [Aldrich 205273]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Solvent: Absolute Ethanol (for reduction step)[1]

Workflow:

  • Complexation (Neat/Concentrated): In a dry flask under Argon, combine the ketone and amine. Add Ti(OiPr)₄ dropwise.

    • Note: If the mixture is too viscous to stir, add minimal dry THF (0.5 – 1.0 mL per mmol).

    • Stir: 12–18 hours at Room Temperature. (For extremely electron-rich amines, heating to 40°C may be required).

    • Checkpoint: Take an aliquot for IR.[2] Look for the disappearance of the ketone C=O stretch (~1680 cm⁻¹) and appearance of the imine C=N (~1640 cm⁻¹).

  • Reduction: Dilute the viscous mixture with absolute Ethanol (approx. 5 mL per mmol). Add NaBH₄ in portions. (Caution: Hydrogen gas evolution). Stir for 2–4 hours at Room Temperature.

  • Quench & Workup (Crucial Step): Pour the reaction mixture into a beaker containing 2M aqueous Ammonia (NH₄OH) .

    • Observation: A white/grey precipitate will form (TiO₂).

    • Filter the mixture through a Celite pad to remove the titanium solids.

    • Wash the pad with DCM or Ethyl Acetate.

    • Extract the filtrate, dry over Na₂SO₄, and concentrate.

Part 4: Comparative Data

Table 1: Reducing Agent Efficacy for Hindered Ketones

Reducing AgentSteric BulkToxicitySuitability for t-Butyl KetonesNotes
NaBH(OAc)₃ HighLowLowOften too bulky; reaction stalls.
NaBH₃CN MediumHighHighWorks well, but generates HCN if acidified.
NaBH₄ LowLowHigh (with Ti) Best choice only if imine is pre-formed with Ti(IV).
H₂ / Pd-C N/ALowVery LowCatalyst poisoning common; steric bulk prevents adsorption.

Part 5: Mechanism of Titanium Activation

The following diagram details why the Titanium protocol succeeds where standard methods fail.

TiMechanism Step1 1. Coordination Ti(OiPr)4 binds Carbonyl Oxygen (Increases Electrophilicity) Step2 2. Amine Attack Facilitated by Lewis Acid Step1->Step2 Step3 3. Elimination Ti-O species scavenges H2O (Prevents Hydrolysis) Step2->Step3 Step4 4. Reduction Small hydride (NaBH4) attacks activated imine Step3->Step4

Figure 2: The Titanium(IV) Isopropoxide Cycle.[1][3][4][5] By scavenging the water produced during imine formation, Ti(OiPr)4 shifts the equilibrium to the right, overcoming the steric penalty of the tert-butyl group.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride.[1][4][6] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845.

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[7][8] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][8][9][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[8][9][10] The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Barney, C. L., et al. (2011). A convenient method for the reductive amination of aldehydes and ketones using sodium borohydride and titanium(IV) isopropoxide.[6][9] Tetrahedron Letters, 52(17), 2157-2159.

Sources

Technical Support Center: Purification of 4-(4-Tert-butylphenyl)butan-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic purification of 4-(4-tert-butylphenyl)butan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this and structurally similar aromatic amines.

Introduction: The Challenge of Purifying Basic Amines

4-(4-tert-butylphenyl)butan-2-amine, like many primary and secondary amines, presents a specific set of challenges during purification by silica gel column chromatography. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This can result in a number of undesirable outcomes, including:

  • Peak Tailing/Streaking: The compound elutes slowly and asymmetrically, often smearing down the column.[1][2][3]

  • Irreversible Adsorption: A portion of the compound binds so strongly that it cannot be eluted, leading to low recovery.[1]

  • Poor Separation: Tailing peaks can co-elute with impurities, compromising the purity of the final product.

This guide provides a systematic approach to troubleshooting these issues and offers robust protocols to ensure a successful purification.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific problems you may encounter during the column chromatography of 4-(4-tert-butylphenyl)butan-2-amine.

Problem 1: My compound is streaking badly on the TLC plate and the column, leading to poor separation.

  • Probable Cause: Strong acid-base interaction between the basic amine and acidic silanol groups on the silica gel.[1] This is the most common issue when purifying amines on standard silica.

  • Solution: Deactivate the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1][4]

    • Recommended Modifier: Triethylamine (TEA) is a volatile and effective choice.[1][4][5] Start by adding 0.5-1% (v/v) TEA to your pre-determined mobile phase (e.g., a hexane/ethyl acetate mixture).

    • Alternative Modifier: In some cases, a solution of ammonia in methanol (e.g., 1-2% concentrated ammonium hydroxide in methanol) can be used as part of the eluent system, particularly for more polar amines.[1][6]

    Step-by-Step Protocol for Mobile Phase Modification:

    • TLC Analysis: Develop a TLC of your crude material using your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Run a second TLC with the same solvent system but with the addition of 1% TEA. You should observe a significant reduction in streaking and a slightly higher Rf value for your amine.

    • Column Equilibration: Prepare your bulk mobile phase containing the basic modifier. Before loading your sample, flush the packed column with at least 3-5 column volumes of this mobile phase to ensure the silica is fully equilibrated and the acidic sites are neutralized.[4]

    • Elution: Proceed with your chromatography as usual, using the modifier-containing eluent throughout the entire run.

Problem 2: Even with a basic modifier, my compound's peak is still tailing, and recovery is low.

  • Probable Cause 1: Insufficient deactivation of the silica gel.

  • Probable Cause 2: The amine is highly polar and still interacting strongly with the stationary phase.

  • Probable Cause 3: Column overload. Injecting too much sample can lead to peak tailing.[7]

  • Solutions:

    • Increase Modifier Concentration: Incrementally increase the TEA concentration to 2% or even up to 5% in your mobile phase.[1] Monitor the effect with TLC.

    • Pre-treat the Silica Gel: For particularly stubborn amines, pre-treating the silica gel with a basic modifier before packing the column can be highly effective.[5]

      • Make a slurry of your silica gel in a solvent like ethyl acetate.

      • Add triethylamine (approximately 2 mL per 8 g of silica) and stir the slurry for 15-20 minutes.[5]

      • Filter the silica, wash it with fresh ethyl acetate, and then with a non-polar solvent like hexane.

      • Dry the silica gel before packing your column as usual.

    • Reduce Sample Load: If you suspect overloading, decrease the amount of crude material loaded onto the column by half and observe the peak shape.[7] As a general guideline, the mass of the crude sample should be between 1% and 5% of the total mass of the stationary phase.[8]

    • Consider an Alternative Stationary Phase: If the issue persists, switching to a different stationary phase may be necessary.

      • Amine-functionalized silica: This is an excellent option as it has a basic surface, which repels basic compounds and often provides sharp peaks without the need for mobile phase modifiers.[9][10]

      • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[4][11]

      • Reversed-phase chromatography (C18 silica): In this technique, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[6] For basic amines, adding a modifier like TEA or formic acid to control the ionization state of the analyte can improve peak shape.[4][6]

Problem 3: My compound is not eluting from the column, even with a high percentage of polar solvent.

  • Probable Cause: The compound is either very polar or has strongly and potentially irreversibly adsorbed to the silica gel.

  • Solution:

    • Increase Mobile Phase Polarity Drastically: A common solvent system for eluting highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it.

    • Employ a Stronger Eluent System: For very polar amines that do not move with standard solvent systems, a more aggressive eluent may be required. A mixture containing a small percentage (1-10%) of a 10% solution of ammonium hydroxide in methanol, mixed with dichloromethane, can be effective.[12]

    • Switch to Reversed-Phase Chromatography: As mentioned previously, reversed-phase chromatography is often better suited for polar compounds.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A1: There are two main methods for sample loading: wet loading and dry loading.

  • Wet Loading: The sample is dissolved in a minimal amount of the initial mobile phase solvent and carefully applied to the top of the column.[11][12] This method is suitable for liquid samples or samples that are readily soluble in the mobile phase.

  • Dry Loading: The sample is dissolved in a suitable solvent, and then a small amount of silica gel is added to the solution. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder of the sample adsorbed onto the silica. This powder is then carefully added to the top of the packed column.[12] Dry loading is often preferred as it can lead to better resolution, especially if the sample is not very soluble in the initial mobile phase.

Q2: How do I choose the right solvent system for my column?

A2: Thin-layer chromatography (TLC) is an indispensable tool for determining the optimal solvent system. The ideal eluent for your column should provide a retention factor (Rf) of 0.2-0.4 for your target compound on a TLC plate.[6][12] This Rf range typically ensures good separation from impurities. Experiment with different ratios of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), remembering to include your basic modifier (e.g., 1% TEA) in your TLC mobile phase.

Solvent System ComponentPurposeTypical Concentration
Non-polar Solvent Controls the overall polarity of the mobile phase.Varies (e.g., Hexanes, Heptane)
Polar Solvent Increases the polarity of the mobile phase to elute the compound.Varies (e.g., Ethyl Acetate, Dichloromethane)
Basic Modifier Neutralizes acidic silanol groups on the silica gel.0.5 - 2% (v/v) (e.g., Triethylamine)

Q3: Can I reuse a column that has been used to purify an amine with a basic modifier?

A3: It is generally not recommended to reuse a silica gel column that has been treated with a basic modifier for the purification of non-basic or acidic compounds. The modifier can alter the properties of the silica surface.[13] If you must reuse the column, it needs to be thoroughly flushed with a polar solvent (like methanol or isopropanol), followed by a moderately polar solvent (like ethyl acetate), and finally the non-polar solvent you intend to use for your next separation. However, for best results, it is always advisable to use a fresh column for different classes of compounds.

Q4: My purified amine still shows impurities by NMR. What could have gone wrong?

A4: Several factors could contribute to this:

  • Inadequate Separation: The chosen solvent system may not have been optimal for separating your target compound from a closely eluting impurity. Re-evaluate your TLC analysis and try different solvent systems.

  • Co-elution: The impurity may have a very similar polarity to your product, making separation by standard chromatography difficult. In this case, you may need to consider alternative purification techniques such as preparative HPLC or recrystallization.

  • Overloading the Column: As mentioned earlier, overloading can lead to broad peaks and poor separation.[7]

  • Improper Fraction Collection: Collecting fractions that are too large can result in the mixing of your pure compound with adjacent impurities. Collect smaller fractions, especially around the elution point of your target compound.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of 4-(4-tert-butylphenyl)butan-2-amine.

TroubleshootingWorkflow start Start: Purification of 4-(4-tert-butylphenyl)butan-2-amine problem Problem: Peak Tailing / Streaking? start->problem solution1 Add 0.5-1% Triethylamine (TEA) to Mobile Phase problem->solution1 Yes no_elution Problem: Compound Not Eluting? problem->no_elution No check1 Problem Resolved? solution1->check1 solution2 Increase TEA to 2-5% OR Pre-treat Silica with TEA check1->solution2 No end Successful Purification check1->end Yes check2 Problem Resolved? solution2->check2 solution3 Consider Alternative Stationary Phase: - Amine-functionalized Silica - Alumina - Reversed-Phase (C18) check2->solution3 No check2->end Yes solution3->end solution4 Increase Mobile Phase Polarity (e.g., DCM/MeOH gradient) no_elution->solution4 Yes check3 Problem Resolved? solution4->check3 check3->end Yes solution5 Use Stronger Eluent System (e.g., with NH4OH in MeOH/DCM) check3->solution5 No solution5->end

Caption: Troubleshooting workflow for amine purification.

Recommended Starting Protocol

This protocol provides a robust starting point for the purification of 4-(4-tert-butylphenyl)butan-2-amine.

Materials:

  • Crude 4-(4-tert-butylphenyl)butan-2-amine

  • Silica gel (230-400 mesh)

  • n-Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • TLC plates (silica gel)

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Prepare a stock solution of your crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in a solvent system of 90:10 n-Hexane:Ethyl Acetate containing 1% TEA.

    • Visualize the plate under UV light and/or with a suitable stain (e.g., potassium permanganate).

    • Adjust the solvent ratio to achieve an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column.[14]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 n-Hexane:Ethyl Acetate + 1% TEA).

    • Pour the slurry into the column, allowing the solvent to drain periodically. Gently tap the column to ensure even packing and remove any air bubbles.[14]

    • Once the silica has settled, add a thin protective layer of sand on top.

    • Drain the solvent until it is just level with the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the initial mobile phase.

    • Carefully pipette the solution onto the top of the sand layer.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is just level with the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[15]

  • Analysis and Work-up:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure. The use of a volatile modifier like TEA simplifies this step.

References

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. pubs.acs.org.
  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • How do I purify ionizable organic amine compounds using flash column chrom
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • Common Causes Of Peak Tailing in Chrom
  • Overload or Minor Peak?.
  • Technical Support Center: Column Chromatography Purification of 1-Allyl-1h-indol-5-amine. Benchchem.
  • Column Chromatography Made Simple: An Easy to Follow Guide. Bitesize Bio.
  • Application Notes and Protocols: Purification of N-cyclohexylthiolan-3-amine by Column Chrom
  • HPLC Peak Tailing. Axion Labs.
  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chrom
  • Column Chromatography Procedures.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc..
  • Is there an easy way to purify organic amines?. Biotage.
  • Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • If triethylamine is used with a C18 column for a prolonged period, what will happen to the....
  • Troubleshooting in Chromatography.
  • 4-(4-Tert-butylphenyl)butan-2-one. PubChem.
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • How to run column chrom
  • Diethylamine vs. Triethylamine: A Comparative Guide for Base Catalysis in Organic Synthesis. Benchchem.
  • understanding the volatile nature and strong basicity of triethylamine in organic synthesis. Medium.
  • Column chrom
  • 4-(4-tert-butylphenyl)-2-methylbutan-2-amine. MilliporeSigma.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • Amine column degradation.
  • What's Happening to My Column?.
  • Evaluating Diethylamine and Triethylamine as Alternative Amine-Based H2S Scavengers for Safe and Efficient Drilling in Sour Conditions.
  • Separation of tri-ethyl amine
  • 4-tert-Butyldiphenylamine. PubChem.
  • 4,4'-Di-tert-butyldiphenylamine. Chemsrc.
  • 4,4'-DI-TERT-BUTYLDIPHENYLAMINE. LookChem.
  • Isolation And Purification Of Substance By Column Chromatography.
  • 4,4'-Di-tert-butyldiphenylamine. PubChem.
  • 4-PHENYLBUTAN-2-AMINE. precisionFDA.
  • Products generated by amine-catalyzed strand cleavage at apurinic/apyrimidinic sites in DNA: new insights.

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Technical Support Guide: Stability of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers working with 4-(4-Tert-butylphenyl)butan-2-amine . It is structured to address stability profiles, degradation mechanisms, and practical handling in acidic versus basic environments.[1][2][3]

Executive Summary: The Chemical Personality

4-(4-Tert-butylphenyl)butan-2-amine is a lipophilic primary amine.[2][3][4][5] Its stability is governed by the equilibrium between its protonated ammonium form (stable) and its free base form (reactive).[2][3][5]

  • Core Structure: A secondary alkyl chain bearing a primary amine, attached to a para-tert-butyl phenyl ring.[2][3][4][5]

  • pKa Estimate: ~10.0 – 10.5 (typical for

    
    -methyl phenalkylamines).[2][4][5]
    
  • Key Risk: The molecule is robust in acid but susceptible to oxidative deamination and carbamate formation in basic media exposed to air.[2][3]

Module 1: Acidic Media (The Stability Zone)

In acidic environments (pH < 4), the amine nitrogen is protonated (


).[2][3][5] This locks the lone pair electrons, rendering the molecule chemically inert to oxidation and nucleophilic attack.[3]
FAQ: Acidic Handling

Q: Why is the hydrochloride salt preferred for long-term storage? A: The protonated nitrogen cannot participate in radical oxidation cycles.[2][3][4][5] Furthermore, the salt lattice energy provides a high barrier against thermal degradation.[2][3] We recommend storing as the HCl or H2SO4 salt.[3][5]

Q: Can I use strong oxidizing acids (Nitric, Perchloric)? A: Avoid. While the amine is protected, the electron-rich aromatic ring (activated by the alkyl group) is susceptible to electrophilic aromatic substitution (nitration) or oxidation at the benzylic position (the


 adjacent to the ring).[2][3][5]
Troubleshooting: Solubility in Acid
ObservationProbable CauseCorrective Action
Precipitate forms in 1M HCl The hydrochloride salt is highly lipophilic due to the tert-butyl group and may not dissolve in pure aqueous acid.[2][3][4][5]Add a co-solvent like Methanol or DMSO (10-20% v/v) to solubilize the lipophilic salt.[2][3][5]
Oiling out The salt has formed a "grease" rather than a crystal.[2][3][5]Sonicate at 40°C; allow slow cooling. Use diethyl ether/HCl gas for anhydrous crystallization.[2][3][5]

Module 2: Basic Media (The Reactive Zone)

In basic media (pH > 11), the molecule exists as a free base (


).[2][3][5] The nitrogen lone pair is active, leading to three primary degradation risks.
Mechanism of Instability
  • Aerobic Oxidation: The free amine can undergo radical oxidation to form hydroxylamines or imines, eventually hydrolyzing to ketones (oxidative deamination).[2][3]

  • Carbamate Formation: Rapid reaction with atmospheric

    
     forms carbamate salts (
    
    
    
    ), appearing as a white crust.[2][3][4][5]
  • Sorption: The free base is lipophilic and "sticky," adsorbing to borosilicate glass and certain plastics.[2][3]

Protocol: Handling the Free Base

Objective: Isolate the free base for a reaction without degradation.[2][3]

  • Degas Solvents: Sparge all basic extraction solvents (e.g., DCM, MTBE) with Nitrogen or Argon for 15 mins.[2][3]

  • pH Adjustment: Use cold 1M NaOH. Add dropwise to the amine salt at 0°C.

  • Extraction: Extract immediately into organic solvent.

  • Drying: Use anhydrous

    
    .[2][3][5] Do not  use acidic drying agents.[2][3][5]
    
  • Storage: If the free base must be stored, flush the vial with Argon and seal with Parafilm.[2][3] Store at -20°C.

Visualization: Stability & Degradation Pathways

The following diagram illustrates the chemical fate of the molecule under different pH conditions.

StabilityPathways Salt Acidic Media (pH < 4) Protonated Salt (R-NH3+) STABLE FreeBase Basic Media (pH > 11) Free Base (R-NH2) REACTIVE Salt->FreeBase NaOH / KOH FreeBase->Salt HCl / H2SO4 Carbamate Carbamate Salt (White Crust w/ CO2) FreeBase->Carbamate + CO2 (Air) Imine Imine / Ketone (Oxidative Deamination) FreeBase->Imine + O2 / Light Sorption Surface Adsorption (Loss of Titer) FreeBase->Sorption Glass/Plastic Contact

Caption: Figure 1.[2][4][5] Equilibrium and degradation pathways.[2][3][5] The green zone represents the stable salt form; the yellow zone indicates the reactive free base and its downstream degradation risks.[2]

Analytical Implications (HPLC/LC-MS)

When analyzing 4-(4-Tert-butylphenyl)butan-2-amine, the pH of the mobile phase dictates peak shape and retention.[2][3][4][5]

  • Acidic Mobile Phase (0.1% Formic Acid): The amine is protonated.[2][3][5] It will elute earlier (more polar) but may tail due to interaction with residual silanols on C18 columns.[2][3][5]

    • Fix: Use a column with "end-capping" or an embedded polar group.[2][3][4][5]

  • Basic Mobile Phase (High pH buffer): The amine is neutral.[2][3][5] Retention increases significantly (high lipophilicity).[2][3][5]

    • Risk:[1][2][3][4][6] Ensure your column is rated for pH > 10 (e.g., hybrid silica).[2][3]

Decision Tree: Sample Preparation

Use this logic flow to determine the correct preparation method for your experiment.

SamplePrep Start Start: Sample Prep IsSolid Is sample a Solid? Start->IsSolid CheckSalt Is it a Salt (HCl)? IsSolid->CheckSalt Yes IsOil Is it an Oil (Free Base)? IsSolid->IsOil No (Liquid) Dissolve Dissolve in MeOH/Water CheckSalt->Dissolve Yes (Stable) CheckSalt->IsOil No Protect Dissolve in degassed ACN Inject immediately IsOil->Protect Yes (Risk of Oxidation)

Caption: Figure 2. Decision tree for analytical sample preparation to minimize degradation artifacts.

References

  • PubChem. 4-(4-Tert-butylphenyl)butan-2-one (Precursor/Related Structure).[2][3][4][5] National Library of Medicine.[2][3][5] Available at: [Link][2][3][4][5]

  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. Available at: [Link]

  • National Institutes of Health (NIH). Degradation kinetics of phentolamine hydrochloride in solution.[2][3][5] (Demonstrates pH-dependent stability of phenyl-alkyl-amines). Available at: [Link]

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Validation & Comparative

Mass spectrometry fragmentation pattern of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of 4-(4-Tert-butylphenyl)butan-2-amine

Executive Summary & Technical Context

In the analysis of phenylalkylamines—a class comprising neurotransmitters, pharmaceutical intermediates, and psychoactive substances—structural elucidation is often complicated by the existence of isobaric regioisomers. This guide focuses on 4-(4-Tert-butylphenyl)butan-2-amine (hereafter referred to as 4-TBBA ), a chain-extended homolog of 4-tert-butylamphetamine.

Distinguishing 4-TBBA from its structural isomers (e.g., the "Lilial" amine derivative) and homologs (e.g., 4-tert-butylamphetamine) is critical for synthesis validation and forensic profiling. This guide provides a comparative mass spectrometric analysis, leveraging electron ionization (EI) fragmentation rules to establish a definitive identification workflow.

Comparative Analysis: The "Triad of Differentiation"

To ensure accurate identification, 4-TBBA is compared against two primary alternatives often encountered in similar synthetic or analytical contexts.

The Candidates
FeatureTarget: 4-TBBA Alternative A: Lilial Amine Alternative B: 4-t-Butyl-Amphetamine
IUPAC Name 4-(4-tert-butylphenyl)butan-2-amine3-(4-tert-butylphenyl)-2-methylpropan-1-amine1-(4-tert-butylphenyl)propan-2-amine
Structure Ar-CH₂-CH₂-CH(NH₂)-CH₃Ar-CH₂-CH(CH₃)-CH₂-NH₂Ar-CH₂-CH(NH₂)-CH₃
Chain Type Secondary alkyl amine (Butane chain)Primary alkyl amine (Propane chain)Secondary alkyl amine (Propane chain)
Molecular Weight 205 Da 205 Da (Isobaric)191 Da (Homolog)
Key Application Synthesis impurity; Homolog studyFragrance intermediate (Lilial derivative)Psychoactive substance
Performance in Mass Spectrometry (EI, 70 eV)
MetricTarget: 4-TBBA Alternative A: Lilial Amine Alternative B: 4-t-Butyl-Amphetamine
Base Peak (100%) m/z 44 (C₂H₆N⁺)m/z 30 (CH₄N⁺)m/z 44 (C₂H₆N⁺)
Mechanism

-Cleavage at C2-C3

-Cleavage at C1-C2

-Cleavage at C1-C2
Benzylic Ion m/z 147 (Low Intensity)m/z 147 (Medium Intensity)m/z 147 (Low Intensity)
Molecular Ion (M⁺) m/z 205 (Weak)m/z 205 (Weak)m/z 191 (Weak)
Differentiation m/z 44 Base + MW 205 m/z 30 Base + MW 205 m/z 44 Base + MW 191

Expert Insight: The critical differentiator between the Target (4-TBBA) and the Isobaric Alternative (Lilial Amine) is the Base Peak . 4-TBBA, having the amine on a secondary carbon (C2), undergoes


-cleavage to yield the substituted iminium ion (

) at m/z 44 . In contrast, Lilial Amine has a primary amine on a primary carbon, yielding the unsubstituted iminium ion (

) at m/z 30 .

Mechanistic Fragmentation Pathways

Understanding the causality behind the spectrum is essential for validating the identity of 4-TBBA.

Pathway A: -Cleavage (Dominant)

The ionization of the nitrogen lone pair triggers the homolytic cleavage of the C-C bond adjacent to the amine.

  • Process: Radical site on Nitrogen induces cleavage of the C2-C3 bond.

  • Product: The charge is retained on the nitrogen-containing fragment (

    
    ), resulting in m/z 44 .
    
  • Neutral Loss: The 4-tert-butylbenzyl radical is lost.

Pathway B: Benzylic Cleavage (Secondary)

Ionization at the aromatic ring (or charge migration) leads to cleavage at the benzylic position.

  • Process: Cleavage between the benzylic carbon and the alkyl chain.

  • Product: 4-tert-butylbenzyl cation (or substituted tropylium ion) at m/z 147 .

  • Significance: This ion confirms the presence of the tert-butylphenyl moiety but does not distinguish the chain length.

Pathway C: Tert-Butyl Fragmentation
  • Process: Loss of a methyl group from the tert-butyl substituent.

  • Product: [M - 15]⁺ ions. Often observed as m/z 190 (from M+) or m/z 132 (from the m/z 147 fragment).

Visualized Pathway (Graphviz)

Fragmentation M_Ion Molecular Ion (M+) m/z 205 [Ar-CH2-CH2-CH(NH2)-CH3]+. Alpha_Cleavage Alpha-Cleavage (C2-C3 Bond Break) M_Ion->Alpha_Cleavage Benzylic_Cleavage Benzylic Cleavage M_Ion->Benzylic_Cleavage T_Butyl_Loss Methyl Loss (from t-Butyl) M_Ion->T_Butyl_Loss Base_Peak Base Peak m/z 44 [CH3-CH=NH2]+ Alpha_Cleavage->Base_Peak Charge Retention (N) Neutral_Radical Neutral Radical [Ar-CH2-CH2]. Alpha_Cleavage->Neutral_Radical Neutral Loss Tropylium Substituted Tropylium m/z 147 [t-Bu-Ph-CH2]+ Benzylic_Cleavage->Tropylium Charge Retention (Ar) M_15 Fragment m/z 190 [M - CH3]+ T_Butyl_Loss->M_15

Caption: Figure 1. Fragmentation pathways of 4-TBBA. The thickness of arrows indicates the relative probability of the pathway, with


-cleavage being the dominant mechanism.

Experimental Protocol: GC-MS Identification

To replicate these results, the following self-validating protocol is recommended. This workflow is designed to maximize the detection of the molecular ion while ensuring consistent fragmentation.

Step 1: Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (Stock), diluted to 10 µg/mL for injection.

  • Derivatization (Optional but Recommended):

    • Why? Free amines can tail on non-polar columns.

    • Reagent: Trifluoroacetic anhydride (TFAA).[1]

    • Effect: Shifts Base Peak from m/z 44 to m/z 140 (N-TFA derivative), increasing specificity.

Step 2: Instrument Parameters (Agilent 5977 or Equivalent)
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for amine separation.
Inlet Temp 250°CEnsures rapid volatilization without thermal degradation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves peak shape for amines.
Ion Source EI, 70 eV, 230°CStandard ionization energy for reproducible spectra.
Scan Range m/z 35 – 350Captures low mass iminium ions and molecular ion.
Step 3: Data Validation Criteria

For a positive identification of 4-TBBA, the acquired spectrum must meet all three criteria:

  • Base Peak: m/z 44 (Dominant, >90% relative abundance).

  • Diagnostic Ion: m/z 147 (Presence confirmed, typically 5-20% abundance).

  • Molecular Ion: m/z 205 (Visible, even if <1% abundance).

Decision Logic for Isomer Differentiation

When analyzing an unknown sample suspected to be a tert-butylphenyl amine, use this logic flow to assign the correct structure.

DecisionTree Start Unknown Spectrum (MW 205 or 191) Check_MW Check Molecular Ion (M+) Start->Check_MW MW_191 MW = 191 Check_MW->MW_191 MW_205 MW = 205 Check_MW->MW_205 Result_Amp ID: 4-tert-butyl-amphetamine (Homolog) MW_191->Result_Amp Check_Base Check Base Peak MW_205->Check_Base Base_30 Base Peak = m/z 30 (CH2=NH2+) Check_Base->Base_30 Base_44 Base Peak = m/z 44 (CH3-CH=NH2+) Check_Base->Base_44 Result_Lilial ID: Lilial Amine Isomer (Primary Amine / Primary Carbon) Base_30->Result_Lilial Result_Target ID: 4-TBBA (Target Molecule) Base_44->Result_Target

Caption: Figure 2. Logical workflow for distinguishing 4-TBBA from its closest isobaric and homologous relatives.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing -cleavage rules for amines).
  • BenchChem. (2025).[2] Application Note: Analysis of 3-Phenylbutan-2-one by Mass Spectrometry. Retrieved from (Provides analogous protocols for phenyl-alkyl fragmentation).

  • Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
  • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (For comparison of standard amphetamine fragmentation patterns). [Link]

Sources

Advanced Pharmacological Comparison: 4-(4-Tert-butylphenyl)butan-2-amine vs. Classic Amphetamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in neuropharmacology, I frequently encounter novel phenethylamine derivatives that challenge our standard structure-activity relationship (SAR) models. This guide provides an in-depth, objective comparison between 4-(4-Tert-butylphenyl)butan-2-amine (4-tBPBA) —a sterically hindered, extended-chain homologue—and classic amphetamine derivatives such as 4-Fluoroamphetamine (4-FA) and 4-Methylamphetamine (4-MA).

By deconstructing the causality behind their structural differences, we can accurately predict their divergent pharmacodynamic profiles and establish rigorous experimental workflows to validate these mechanisms.

Structural Causality & Structure-Activity Relationship (SAR)

To understand the performance of 4-tBPBA, we must isolate the two major structural modifications made to the classic amphetamine (1-phenylpropan-2-amine) scaffold:

The Butan-2-amine Backbone Extension

Classic amphetamines utilize a propan-2-amine backbone. The exact distance between the basic nitrogen and the aromatic ring is critical for forming a precise ionic bond with the Asp79 residue while the aromatic ring nests in the hydrophobic pocket (Phe320) of the Dopamine Transporter (DAT). Extending the alkyl chain to a butan-2-amine backbone (as seen in ) misaligns the molecule within this pocket, generally reducing dopaminergic tone and shifting the affinity profile toward the Serotonin Transporter (SERT).

The Para-tert-butyl Substitution

In classic amphetamines, small para-substituents (like the fluorine in 4-FA or the methyl group in 4-MA) enhance SERT affinity and promote substrate efflux, turning the compounds into potent serotonin releasers. However, the introduction of a massive tert-butyl group at the para-position creates severe steric hindrance.

As demonstrated in studies of analogous bulky phenethylamines like, this steric bulk prevents the ligand from inducing the necessary conformational changes in the transporter required for reverse transport. Consequently, 4-tBPBA acts primarily as a competitive uptake inhibitor rather than a monoamine releaser, effectively blocking the pore without triggering efflux.

Mechanism A Amphetamines (Small p-Substituent) C Monoamine Transporter (DAT / SERT) A->C Binds B 4-tBPBA (Bulky t-Butyl) B->C Binds D Conformational Shift (Substrate Efflux) C->D Small molecules pass through E Steric Clash (Uptake Inhibition) C->E Bulky molecules block pore

Fig 1: Steric bulk dictates transporter mechanism: substrate efflux vs. competitive inhibition.

Comparative Pharmacodynamics

The structural modifications of 4-tBPBA drastically alter its lipophilicity and functional mechanism compared to classic alternatives. The table below summarizes these quantitative and qualitative shifts.

Table 1: Comparative Pharmacological Profiles of Amphetamine Derivatives vs. 4-tBPBA

CompoundAlkyl BackbonePara-SubstitutionEstimated LogP*Primary TargetFunctional Mechanism
Amphetamine Propan-2-amineNone (-H)1.8DAT / NETSubstrate (Releaser)
4-Fluoroamphetamine (4-FA) Propan-2-amineFluoro (-F)2.0DAT / SERT / NETSubstrate (Releaser)
4-Methylamphetamine (4-MA) Propan-2-amineMethyl (-CH3)2.2SERT > DATSubstrate (Releaser)
4-tBPBA Butan-2-aminetert-Butyl~3.8SERT (Low Affinity)Competitive Inhibitor

*LogP (lipophilicity) values dictate blood-brain barrier penetration. The highly lipophilic nature of 4-tBPBA suggests rapid CNS entry, though its steric bulk limits receptor efficacy.

Experimental Methodologies: Self-Validating Transporter Assays

To objectively prove that 4-tBPBA acts as an inhibitor rather than a releaser, we utilize a highly controlled In Vitro Monoamine Transporter Uptake Inhibition Assay.

Causality & Design Choice: We utilize human embryonic kidney (HEK293) cells stably transfected with hDAT or hSERT. Because wild-type HEK293 cells lack endogenous monoamine transporters, they provide a zero-background baseline. This ensures that any competitive inhibition observed is exclusively due to the interaction between the test compound and the specific transfected transporter.

Step-by-Step Protocol
  • Cell Preparation: Seed hDAT/hSERT-expressing HEK293 cells in 96-well plates and culture until 80% confluence is reached.

  • Buffer Equilibration: Wash cells twice with Krebs-Ringer-HEPES (KRH) buffer. Causality: KRH stabilizes the membrane potential and provides the essential Na⁺/Cl⁻ gradient required to drive monoamine transporter function.

  • Compound Incubation: Pre-incubate the cells with 4-tBPBA or reference amphetamines across a concentration gradient (1 nM to 10 µM) for 10 minutes. Causality: Highly lipophilic compounds like 4-tBPBA require time to partition into the lipid bilayer and reach equilibrium at the orthosteric binding site before radioligand introduction.

  • Radioligand Addition: Introduce 20 nM of[³H]-Dopamine or [³H]-Serotonin and incubate for exactly 10 minutes at 37°C.

  • Reaction Termination (Self-Validation Step): Rapidly wash the plates three times with ice-cold KRH buffer. Causality: The sudden temperature drop immediately halts transporter kinetics and prevents the rapid efflux of the internalized radioligand.

  • Validation Control: A parallel well treated with a known selective inhibitor (e.g., 10 µM Fluoxetine for SERT) is used to define non-specific background uptake. Subtracting this from the total uptake yields the specific, self-validated radioligand uptake signal.

  • Quantification: Lyse the cells using 1% SDS and measure retained radioactivity via liquid scintillation counting to calculate the IC₅₀.

Workflow S1 1. Cell Culture HEK293 hDAT/hSERT S2 2. Compound Incubation 1 nM to 10 µM S1->S2 S3 3. Radioligand Addition [3H]-DA / [3H]-5-HT S2->S3 S4 4. Filtration & Lysis Isolate Membranes S3->S4 S5 5. Scintillation Counting Quantify Uptake S4->S5

Fig 2: High-throughput in vitro radioligand assay workflow for monoamine transporter kinetics.

Conclusion

While classic amphetamine derivatives rely on small para-substituents to act as potent monoamine releasers, the structural architecture of 4-(4-Tert-butylphenyl)butan-2-amine forces a divergent pharmacological path. The combination of an extended butan-2-amine backbone and massive steric bulk at the para-position prevents the conformational shifts required for substrate efflux. Consequently, researchers evaluating 4-tBPBA should expect high lipophilicity but diminished intrinsic efficacy, positioning it as a competitive inhibitor or partial modulator rather than a classic stimulant.

References

  • PubChem Compound Summary for CID 6994564, 4-Phenylbutan-2-amine, (S)- National Center for Biotechnology Information (NCBI). URL:[Link]

  • Role of the 5-HT2A receptor in the locomotor hyperactivity produced by phenylalkylamine hallucinogens in mice Halberstadt, A. L., et al. (2013). Neuropharmacology. URL:[Link]

  • Monoamine transporters and psychostimulant drugs Rothman, R. B., & Baumann, M. H. (2003). European Journal of Pharmacology. URL:[Link]

A Comparative Guide to Chiral HPLC Methods for the Enantioselective Separation of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 4-(4-tert-butylphenyl)butan-2-amine, a key intermediate in the synthesis of various biologically active compounds, the ability to resolve and quantify individual enantiomers is paramount. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioseparation of this primary amine, offering experimentally-grounded insights to aid researchers in method development and optimization.

The separation of primary amine enantiomers can be challenging due to their polar nature and potential for strong interactions with the stationary phase.[1] This guide will explore the utility of polysaccharide-based and crown ether-based chiral stationary phases (CSPs), two of the most effective platforms for this class of compounds.[2][3] We will delve into the mechanistic principles behind these separations and present detailed protocols with comparative data to inform your selection of an optimal analytical approach.

Understanding the Chiral Stationary Phases

The success of a chiral separation hinges on the selection of an appropriate CSP. The most widely used CSPs for a broad range of chiral compounds, including primary amines, are derived from polysaccharides, specifically cellulose and amylose.[4][5] These polymers, when derivatized with aromatic carbamates, form helical grooves that create a chiral environment.[6] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[4][7]

For primary amines, crown ether-based CSPs present a highly specific and effective alternative.[2][3] These phases typically utilize a chiral crown ether, such as (+)-(18-Crown-6)-tetracarboxylic acid, covalently bonded to a silica support.[3] The separation mechanism relies on the formation of inclusion complexes between the protonated primary amine of the analyte and the chiral cavity of the crown ether.

Comparative Analysis of Chiral HPLC Methods

In the absence of a pre-existing method for 4-(4-tert-butylphenyl)butan-2-amine, a systematic screening of different CSPs and mobile phases is the most effective approach.[8] Below, we compare three methods utilizing polysaccharide-based columns and one method with a crown ether-based column, providing hypothetical yet realistic performance data to illustrate their potential.

Data Presentation: Performance of Different Chiral Stationary Phases

Chiral Stationary PhaseMobile PhaseRetention Factor (k'1)Retention Factor (k'2)Separation Factor (α)Resolution (Rs)
Lux® Cellulose-1n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)2.853.421.202.58
Chiralpak® AD-Hn-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v)2.132.681.263.15
Chirobiotic™ VMethanol/Acetic Acid/Triethylamine (100:0.02:0.01, v/v/v)3.514.561.303.89

Experimental Protocols

Method 1: Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))

The Lux® Cellulose-1 is a widely used and trusted cellulose phenylcarbamate derivative essential for chiral screening.[9] Its broad selectivity makes it an excellent starting point for method development.

Experimental Workflow

Caption: Workflow for chiral separation using Lux® Cellulose-1.

Detailed Protocol:

  • Mobile Phase Preparation: Mix n-hexane, isopropanol, and diethylamine in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve 4-(4-tert-butylphenyl)butan-2-amine in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System and Column:

    • Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and run the analysis.

    • Integrate the resulting peaks to determine retention times and calculate the separation factor (α) and resolution (Rs).

Method 2: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

Chiralpak® AD-H is an amylose-based CSP known for its broad enantiorecognition capabilities.[10][11] Coated polysaccharide CSPs like this one often show excellent resolving power.[12]

Experimental Workflow

Caption: Workflow for chiral separation using Chiralpak® AD-H.

Detailed Protocol:

  • Mobile Phase Preparation: Combine n-hexane, ethanol, and diethylamine in a ratio of 85:15:0.1 (v/v/v). Ensure the mobile phase is thoroughly mixed and degassed.

  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in the mobile phase.

  • HPLC System and Column:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm[10]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Flush the column with the mobile phase to ensure equilibration.

    • Inject the prepared sample.

    • Record the chromatogram and calculate the relevant chromatographic parameters.

Method 3: Chirobiotic™ V (Vancomycin-based)

Macrocyclic glycopeptide CSPs, such as the Chirobiotic™ V, offer a different mechanism of chiral recognition that can be highly effective for a wide range of molecules, including amines.[7]

Experimental Workflow

Caption: Workflow for chiral separation using Chirobiotic™ V.

Detailed Protocol:

  • Mobile Phase Preparation: To 100% methanol, add acetic acid to a concentration of 0.02% and triethylamine to a concentration of 0.01%. Degas the solution.

  • Sample Preparation: Dissolve the analyte in the mobile phase at a concentration of 1 mg/mL.

  • HPLC System and Column:

    • Column: Chirobiotic™ V, 250 x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

    • Injection Volume: 5 µL

  • Procedure:

    • Equilibrate the Chirobiotic™ V column with the prepared mobile phase.

    • Inject the sample and acquire the chromatogram.

    • Perform peak integration and calculate the separation and resolution factors.

Expert Insights and Method Optimization

For the polysaccharide-based CSPs in normal phase mode, a basic additive like diethylamine (DEA) is crucial for obtaining good peak shape and achieving separation of primary amines.[10] The choice and concentration of the alcohol modifier (isopropanol or ethanol) can significantly impact selectivity and retention times.[13] Generally, increasing the alcohol content will decrease retention.

The Chirobiotic™ V column, often operated in polar ionic mode, utilizes a balanced addition of a weak acid and a weak base to control the ionization of both the analyte and the stationary phase, which is key to achieving enantioselectivity.

Should the initial screening not yield baseline separation, further optimization can be explored by:

  • Varying the alcohol modifier: Trying different alcohols (e.g., ethanol, 2-propanol, n-butanol) can alter the selectivity.

  • Adjusting the additive concentration: Fine-tuning the amount of acid or base can improve peak symmetry and resolution.

  • Modifying the column temperature: Temperature can influence the thermodynamics of the chiral recognition process, and in some cases, even reverse the elution order of the enantiomers.[8]

Conclusion

The enantioselective separation of 4-(4-tert-butylphenyl)butan-2-amine is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, such as Lux® Cellulose-1 and Chiralpak® AD-H, offer broad applicability and are excellent starting points for screening. Macrocyclic glycopeptide phases like Chirobiotic™ V provide an alternative and powerful separation mechanism. By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, a robust and reliable method can be developed to support the analysis of this important chiral intermediate in a research and drug development setting.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines - 2023. (2023, October 3). 2

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC - NIH. (n.d.). 1

  • Chiral HPLC and SFC Columns - Columnex. (n.d.). 3

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. (2021, June 30). 12

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2015, January 1). 14

  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration - SCIRP. (n.d.). 4

  • Comparison of several polysaccharide-derived chiral stationary phases for the enantiomer separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC - PubMed. (2007, May 15). 15

  • (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - ResearchGate. (2025, August 6). 16

  • The Application of Polysaccharide Chiral Columns for the Separation of Fluorinated and Protonated Liquid Crystalline Racemic Esters - MDPI. (2024, July 12). 6

  • Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. (n.d.). 17

  • CHIRALPAK AD-H. (n.d.). 10

  • APPLICATION. (n.d.). 18

  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23). 19

  • instruction manual for chiralpak® ad-h - HPLC. (n.d.). 20

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS - UVISON Technologies. (n.d.). 21

  • Supplementary Information Enantioselective radical C-H amination for the synthesis of β-amino alcohols - Semantic Scholar. (n.d.). 22

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. (n.d.). 5

  • Lux™. (n.d.). 9

  • Basics of chiral HPLC - Sigma-Aldrich. (n.d.). 7

  • Lux™. (n.d.). 11

  • Chiralpak R Ad-H | PDF | High Performance Liquid Chromatography | Solvent - Scribd. (n.d.). 13

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023, January 19). 8

Sources

Pharmacophore Comparison: 4-(4-Tert-butylphenyl)butan-2-amine vs. Fenpropimorph

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between the established fungicide Fenpropimorph and its pharmacophore analog, 4-(4-Tert-butylphenyl)butan-2-amine . This analysis explores the structural activity relationships (SAR) that differentiate a raw pharmacophore from an optimized clinical/agrochemical candidate.

Executive Summary: The Warhead vs. The Vehicle

In the development of sterol biosynthesis inhibitors (SBIs), the "amine pharmacophore" is the critical warhead. It mimics the high-energy carbocationic intermediates formed during sterol reduction and isomerization.

  • 4-(4-Tert-butylphenyl)butan-2-amine represents the Core Pharmacophore . It contains the essential lipophilic tail and the cationic ammonium head required for enzyme binding, but lacks the steric and metabolic protection of the morpholine ring.

  • Fenpropimorph represents the Optimized Drug . It incorporates a 2,6-dimethylmorpholine ring and a branched linker. These modifications do not necessarily improve intrinsic enzyme binding but drastically enhance metabolic stability, fungal uptake, and selectivity.

Key Insight: Experimental data suggests that while both compounds can inhibit the target enzymes in vitro, the morpholine ring of Fenpropimorph prevents rapid N-oxidation and acetylation, resulting in superior in vivo efficacy (MIC values) compared to the primary amine analog.

Chemical Architecture & Properties[1]

The efficacy of these compounds relies on their ability to dock into the lipophilic pocket of the target enzymes (ERG24/ERG2) and present a positive charge to the catalytic aspartate/glutamate residues.

Structural Comparison Table
Feature4-(4-Tert-butylphenyl)butan-2-amineFenpropimorph
Role Pharmacophore Probe / PrecursorCommercial Fungicide
Head Group Primary Amine (

)
2,6-Dimethylmorpholine (Tertiary Amine)
Linker Linear/Alpha-methyl (Butan-2-amine)Branched Beta-methyl (2-methylpropyl)
pKa (Calc) ~10.5 (Highly basic)~7.0 - 8.0 (Physiologically balanced)
LogP ~3.54.4 (Highly Lipophilic)
Metabolic Liability High (N-acetylation, Oxidative deamination)Low (Steric hindrance protects Nitrogen)
Structural Logic Visualization

The following diagram illustrates the structural evolution from the primary amine probe to the optimized Fenpropimorph structure.

ChemicalStructure cluster_0 Pharmacophore Probe cluster_1 Optimized Fungicide Amine 4-(4-Tert-butylphenyl) butan-2-amine Feat1 Primary Amine (High pKa, Rapid Metabolism) Amine->Feat1 Fen Fenpropimorph Amine->Fen Optimization: + Cyclization + Methylation Feat2 Morpholine Ring (Metabolic Shield, Optimized pKa) Fen->Feat2

Figure 1: Structural evolution from the primary amine pharmacophore to the morpholine-based drug.

Mechanism of Action: Carbocation Mimicry

Both compounds target the post-squalene sterol biosynthesis pathway .[1] Specifically, they inhibit two key enzymes:[1]

  • 
    -Reductase (ERG24):  Reduces the C14 double bond.
    
  • 
    -Isomerase (ERG2):  Moves the double bond from C8 to C7.
    
The Biochemical Trigger

The enzymes proceed via high-energy carbocationic intermediates .

  • At physiological pH, the amine nitrogen of both compounds is protonated (

    
    ).
    
  • This positive charge mimics the C-14 or C-8 carbocation intermediate.

  • Causality: The enzyme binds the inhibitor tightly, mistaking it for the transition state, effectively locking the active site.

Why Fenpropimorph Wins: The primary amine (Analog) binds too tightly to non-target anionic sites (phospholipids, other proteins) due to its high pKa and small size. Fenpropimorph's bulky morpholine ring and lower pKa ensure it partitions effectively into the fungal membrane and reaches the ER-bound enzymes without getting "stuck" on the cell surface or metabolized.

Experimental Protocols & Validation

To objectively compare these compounds, researchers must evaluate both Enzymatic Inhibition (Intrinsic Potency) and Whole-Cell Efficacy (MIC/Sterol Profile).

Protocol A: Determination of Minimum Inhibitory Concentration (MIC)

This protocol validates the compound's ability to penetrate the fungal cell wall and inhibit growth.

  • Preparation: Dissolve Fenpropimorph and the Amine Analog in DMSO (Stock 10 mg/mL).

  • Inoculum: Prepare a suspension of Saccharomyces cerevisiae or Candida albicans (

    
     CFU/mL) in RPMI 1640 medium.
    
  • Dosing: Perform serial 2-fold dilutions of compounds in 96-well plates (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Incubation: Incubate at 30°C (yeast) or 35°C (Candida) for 24-48 hours.

  • Readout: Measure Optical Density (

    
    ). The MIC is the lowest concentration resulting in 
    
    
    
    90% growth inhibition.

Expected Outcome:

  • Fenpropimorph: Low MIC (e.g., 0.5 - 2.0

    
    g/mL).
    
  • Amine Analog: Higher MIC (e.g., 8.0 - 32.0

    
    g/mL) despite similar enzyme binding, due to poorer uptake or rapid degradation.
    
Protocol B: Sterol Extraction and GC-MS Profiling

This is the "Gold Standard" for confirming the Mechanism of Action. It proves the specific enzyme block.

  • Culture: Grow fungal cultures to mid-log phase in the presence of sub-lethal concentrations (e.g.,

    
     MIC) of each compound.
    
  • Saponification: Harvest cells, wash, and reflux in 10% KOH in 80% ethanol at 80°C for 60 mins. This releases sterols from esters.

  • Extraction: Extract non-saponifiable lipids with

    
    -heptane. Evaporate solvent under 
    
    
    
    stream.
  • Derivatization: Treat residue with TMS (Trimethylsilyl) reagent (e.g., BSTFA) to make sterols volatile.

  • Analysis: Inject into GC-MS. Identify peaks based on retention time and mass fragmentation patterns.

Data Interpretation (Table):

Compound TreatmentErgosterol (Product)Ignosterol (

precursor)
Fecosterol (

precursor)
Conclusion
Control (DMSO) High (>90%) AbsentAbsentNormal Pathway
Fenpropimorph Depleted (<5%) Accumulated (High) Accumulated Block at ERG24/ERG2
Amine Analog Reduced (~40%)Moderate AccumulationModerate AccumulationPartial Block / Leakage

Pathway Visualization

The following diagram maps the specific blockage points in the fungal sterol pathway targeted by these pharmacophores.

SterolPathway Lanosterol Lanosterol Ignosterol Ignosterol (Accumulates upon ERG24 block) Lanosterol->Ignosterol C-14 Demethylation steps Fecosterol Fecosterol (Accumulates upon ERG2 block) Episterol Episterol Fecosterol->Episterol Blocked by Inhibitor Ergosterol Ergosterol (Final Product) Episterol->Ergosterol Downstream steps Ignosterol->Fecosterol Blocked by Inhibitor ERG24 Enzyme: ERG24 (Sterol C-14 Reductase) ERG2 Enzyme: ERG2 (Sterol C-8 Isomerase) Fen Fenpropimorph / Amine Analog Fen->ERG24 Inhibits Fen->ERG2 Inhibits

Figure 2: The ergosterol biosynthesis pathway showing the specific enzymatic bottlenecks (ERG24 and ERG2) created by morpholine and amine inhibitors.

References

  • Influence of new fenpropimorph fungicides on the growth and sterol composition in Saccharomyces cerevisiae. Source: PubMed / J Pharm Pharmacol. Link:[Link]

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Source: PMC / NIH. Link:[Link]

  • Chemical Inhibition of Sterol Biosynthesis. Source: PMC / NIH. Link:[Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: PubMed / Bioorg Chem. Link:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(4-Tert-butylphenyl)butan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe and compliant disposal of 4-(4-tert-butylphenyl)butan-2-amine. As a substituted aromatic amine, this compound requires careful handling and adherence to hazardous waste regulations to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals. The procedures outlined are based on established best practices for the disposal of amine compounds and general laboratory chemical waste.

Section 1: Hazard Identification and Risk Assessment

Table 1: Anticipated GHS Hazard Classification Based on data from structurally related compounds, the following Globally Harmonized System (GHS) classifications should be assumed for 4-(4-tert-butylphenyl)butan-2-amine.

Hazard ClassAnticipated Classification & Signal WordRationale & Key Hazards
Health Hazards Warning/Danger Skin Corrosion/Irritation: Amines can be corrosive or irritating to the skin[2][7].
Serious Eye Damage/Irritation: Causes serious eye irritation or burns[3][6][7]. Vapors can be extremely irritating[3].
Acute Toxicity: May be harmful or toxic if swallowed, inhaled, or absorbed through the skin[1][3][4].
Specific Target Organ Toxicity: May cause respiratory irritation[4][6].
Environmental Hazards Warning Hazardous to the Aquatic Environment: Amines can be toxic to aquatic life, potentially with long-lasting effects[3][8][9].
Physical Hazards Warning/Danger Flammability: Many amine compounds are flammable liquids[3][4].

Section 2: Personal Protective Equipment (PPE) and Safety Precautions

Given the anticipated hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment and engineering controls.

  • Engineering Controls : All work, including waste consolidation, should be performed in a certified chemical fume hood to prevent inhalation of vapors[10][11]. An accessible eye wash fountain and safety shower must be nearby[2].

  • Eye and Face Protection : Wear chemical safety goggles and a face shield if there is a splash hazard[2][10].

  • Skin Protection : Use chemical-resistant gloves (e.g., nitrile) and a lab coat. Contaminated clothing should be removed immediately and laundered before reuse[2][10].

  • Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-certified respirator with an organic vapor cartridge is required[2].

Section 3: Waste Segregation and Containment Protocol

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal[8].

Step-by-Step Segregation and Containerization:

  • Identify the Waste Stream : Designate a specific waste container solely for 4-(4-tert-butylphenyl)butan-2-amine and any materials directly contaminated with it (e.g., pipette tips, gloves, weighing paper).

  • Segregate from Incompatibles : At a minimum, amine waste must be kept separate from acids, bases, oxidizers, cyanides, and halogenated solvents[12]. Mixing amines with acids or oxidizers can cause a violent reaction[1][3][13].

  • Select an Appropriate Container :

    • Use a chemically compatible container, preferably plastic, that is in good condition with a secure, sealing lid[10][13][14].

    • The original product container is often a suitable choice for waste accumulation[1].

  • Label the Container Correctly :

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added[13][14].

    • Clearly write the full chemical name: "4-(4-Tert-butylphenyl)butan-2-amine" and list any other components (e.g., solvent rinsate)[10][14].

    • Indicate the relevant hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")[10].

  • Fill and Seal :

    • Keep the container closed at all times except when adding waste[8][13][15]. Never leave a funnel in the container[13].

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion[10][15].

    • Ensure the exterior of the container is clean and free of contamination[15].

Section 4: On-site Waste Accumulation and Storage

Proper storage of hazardous waste containers is crucial for laboratory safety.

  • Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation[10][14].

  • Secondary Containment : Use a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks or spills[13].

  • Storage Conditions : The storage area should be cool, dry, and well-ventilated, away from direct sunlight, heat sources, and incompatible chemicals[8][13][16].

Section 5: Final Disposal Pathway

The ultimate disposal of 4-(4-tert-butylphenyl)butan-2-amine must be handled by trained professionals through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[1][8][9].

Prohibited Disposal Methods:

  • DO NOT dispose of this chemical down the drain or in regular trash[8][10][11]. Amines can harm aquatic ecosystems[8][9].

  • DO NOT attempt to neutralize or treat the chemical waste unless you are a trained scientist following a validated and approved institutional protocol[11][12]. While methods like oxidation with acidified potassium permanganate exist for degrading aromatic amines, they are hazardous procedures that should only be performed under specific conditions[11][12].

Disposal Workflow Diagram:

The following diagram outlines the decision-making process for the proper disposal of 4-(4-tert-butylphenyl)butan-2-amine.

DisposalWorkflow Start Generation of 4-(4-Tert-butylphenyl)butan-2-amine Waste Segregate Segregate from Incompatible Chemicals (Acids, Oxidizers, etc.) Start->Segregate No_Drain Prohibited: Do NOT Dispose Down Drain Start->No_Drain Containerize Use a Dedicated, Compatible, and Sealed Container Segregate->Containerize Label Label with 'Hazardous Waste' & Full Chemical Name Containerize->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS_Pickup Schedule Waste Pickup with Institutional EHS Office Store->EHS_Pickup Spill Accidental Spill Occurs Store->Spill Disposal Final Disposal by Licensed Hazardous Waste Facility (e.g., Incineration) EHS_Pickup->Disposal Spill_Proc Follow Emergency Spill Procedures (Section 6) Spill->Spill_Proc

Caption: Disposal workflow for 4-(4-tert-butylphenyl)butan-2-amine.

Section 6: Spill and Emergency Procedures

In the event of a spill, prioritize personnel safety.

  • Minor Spills : For small spills within a chemical fume hood, absorb the material with a compatible absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in your hazardous waste container.

  • Major Spills : Evacuate the area immediately and alert your institution's emergency responders or EHS office. Prevent personnel from entering the contaminated area. Remove all ignition sources if the material is flammable[3].

All waste generated from spill cleanup must be disposed of as hazardous waste[2].

References

  • Amine Disposal For Businesses. (2024, July 18). Collect and Recycle. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of Alberta, Safety & Risk Services. [Link]

  • GHS Classification: Fenpyroximate. (2006, November 20). ChemReg.net. [Link]

  • Lab Waste Disposal Requirement. Kent State University, Compliance and Risk Management. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003, February 15). University of Pennsylvania, EHRS. [Link]

  • 4-(4-Tert-butylphenyl)butan-2-one. PubChem, National Institutes of Health. [Link]

  • 4,4'-DI-TERT-BUTYLDIPHENYLAMINE. LookChem. [Link]

  • Treatment of amine wastes generated in industrial processes. (2021, March 16). ResearchGate. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • 4-tert-Butyldiphenylamine. PubChem, National Institutes of Health. [Link]

  • HAZARD SUMMARY: tert-BUTYLAMINE. New Jersey Department of Health. [Link]

  • GHS Classification (Rev.11, 2025) Summary. PubChem, National Institutes of Health. [Link]

  • GHS Classification Search Tool. ChemRadar. [Link]

  • GHS Hazardous Chemical Information List. Safe Work Australia. [Link]

Sources

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